Boron citrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
74231-02-0 |
|---|---|
Molecular Formula |
C6H5BO7 |
Molecular Weight |
199.91 g/mol |
IUPAC Name |
5-hydroxy-2,8,9-trioxa-1-borabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H5BO7/c8-3-1-6(11)2-4(9)13-7(12-3)14-5(6)10/h11H,1-2H2 |
InChI Key |
ZZNXTYCNZKDUFC-UHFFFAOYSA-N |
Canonical SMILES |
B12OC(=O)CC(CC(=O)O1)(C(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Cellular Mechanisms of Boron Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron, a trace mineral, has garnered increasing attention for its diverse and significant roles in human health, including its impact on bone density, inflammation, and oxidative stress. Boron citrate (B86180), a common form of boron supplementation, is of particular interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the current understanding of boron citrate's mechanism of action at the cellular level. While much of the detailed molecular research has been conducted using other boron compounds, such as boric acid, this document synthesizes the available evidence to present a cohesive picture of how boron likely influences key cellular pathways. This guide summarizes quantitative data, details experimental approaches where available, and provides visual representations of the implicated signaling cascades to support further research and drug development endeavors.
Introduction
Boron is a naturally occurring element that plays a vital role in the metabolic processes of plants and animals.[1] In humans, while not yet classified as an essential nutrient, emerging evidence strongly suggests its beneficial effects on a wide array of physiological functions.[2] These include, but are not limited to, bone growth and maintenance, wound healing, regulation of steroid hormones like estrogen and testosterone, and modulation of the immune response.[1][3] Boron is available in various forms, with this compound being a frequently used compound in dietary supplements.[2] Understanding the cellular and molecular mechanisms underlying the action of this compound is crucial for harnessing its full therapeutic potential.
Most ingested boron, regardless of its initial form, is hydrolyzed to boric acid in the gastrointestinal tract, which is then readily absorbed.[2] This suggests that the biological effects of different boron compounds are likely attributable to the boron ion itself. However, the potential influence of the citrate counter-ion on bioavailability and cellular uptake cannot be entirely discounted, as citrate is a key metabolite in cellular energy production and can be transported across cell membranes.[4][5][6] This guide will primarily focus on the cellular pathways affected by boron, drawing from studies on various boron compounds, with the understanding that these are likely representative of this compound's actions.
Core Cellular Mechanisms of Action
Boron's influence on cellular behavior is multifaceted, impacting several key signaling pathways that govern inflammation, oxidative stress, cell proliferation, and apoptosis.
Anti-inflammatory Effects: Modulation of the NF-κB Pathway
Chronic inflammation is a hallmark of numerous diseases. Boron has demonstrated potent anti-inflammatory properties, and a key mechanism appears to be the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory cytokines and enzymes.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.
Studies have shown that boron supplementation can suppress the activation of the NF-κB pathway, leading to a decrease in the production of several pro-inflammatory molecules, including:
-
Interleukin-1 beta (IL-1β)
-
Interleukin-6 (IL-6) [1]
-
Macrophage Inflammatory Protein-1 alpha (MIP-1α)
-
Inducible Nitric Oxide Synthase (iNOS)
The precise point of intervention by boron in the NF-κB pathway is still under investigation, but it is hypothesized to act upstream of IκB degradation.
Antioxidant Activity: Upregulation of Endogenous Antioxidant Enzymes
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many chronic diseases. Boron has been shown to bolster the body's antioxidant defenses by increasing the levels and activity of key antioxidant enzymes:
-
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[1]
By enhancing the activity of these enzymes, boron helps to mitigate cellular damage caused by oxidative stress.
References
- 1. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Frontiers | Boron in wound healing: a comprehensive investigation of its diverse mechanisms [frontiersin.org]
- 4. Mitochondrial and Plasma Membrane Citrate Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrate–malate shuttle - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Boron Citrate in Aqueous Solution
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of boron citrate (B86180) in an aqueous environment. Due to the limited availability of direct, published quantitative data for boron citrate, this document establishes a robust theoretical framework based on the well-understood chemistry of boric acid and citric acid. It further details the established experimental protocols required to quantitatively characterize this system. The included diagrams and data tables serve as a guide for researchers to design experiments and present their findings.
Introduction to this compound
This compound is a complex formed between boric acid and citric acid. Boron, an essential trace element, is known for its ability to form complexes with polyols (compounds with multiple hydroxyl groups).[1][2] Citric acid, being both a polycarboxylic acid and an α-hydroxy acid, is an excellent ligand for complexation with boric acid in aqueous solutions.[1][3] This interaction is fundamental to understanding the behavior of this compound in biological and pharmaceutical contexts, as it governs the compound's solubility, stability, and bioavailability.
The formation of this compound involves a reversible esterification reaction between the hydroxyl groups of boric acid and the hydroxyl and carboxyl groups of citric acid.[2] This complexation significantly alters the properties of both parent molecules, most notably increasing the apparent acidity of the weak boric acid.[3][4]
Aqueous Speciation and Complexation Equilibria
The behavior of this compound in water is governed by a series of pH-dependent equilibria involving boric acid, citric acid, and their various ionized and complexed forms.
2.1 Boron Speciation In an aqueous solution, boron exists primarily as undissociated trigonal planar boric acid (B(OH)₃) at acidic to neutral pH. As the pH increases above ~9 (in the absence of complexing agents), it converts to the tetrahedral borate (B1201080) ion (B(OH)₄⁻).[5][6]
2.2 Citric Acid Speciation Citric acid (H₃Cit) is a triprotic acid, meaning it can donate three protons. Its speciation is also highly pH-dependent, progressing through H₂Cit⁻, HCit²⁻, and Cit³⁻ forms as the pH rises. The pKa values for citric acid are approximately 3.13, 4.76, and 6.40.[3]
2.3 Boron-Citrate Complex Formation The interaction between boric acid and citric acid leads to the formation of anionic chelate complexes.[2] The primary reaction involves the α-hydroxy and α-carboxyl groups of citric acid. Studies on similar α-hydroxycarboxylic acids suggest that both 1:1 (boron:citrate) and 1:2 complexes can form.[1][3]
The key equilibria can be summarized as:
-
B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺ (Boric acid ionization)
-
H₃Cit ⇌ H₂Cit⁻ + H⁺ (Citric acid first ionization)
-
B(OH)₃ + H₃Cit ⇌ [B(OH)(H₂Cit)]⁻ + H⁺ + H₂O (Formation of a 1:1 complex)
-
[B(OH)(H₂Cit)]⁻ + H₃Cit ⇌ [B(H₂Cit)₂]⁻ + OH⁻ + H₂O (Formation of a 1:2 complex)
A detailed study on the ionization equilibrium of α-hydroxy carboxylic acids with boric acid presents a comprehensive set of possible reactions and their corresponding equilibrium constants, highlighting the complexity of the system.[3] The formation of these charged complexes is expected to be most favorable in the acidic to neutral pH range (approximately pH 3-7), where both boric acid and the relevant citrate species are available for reaction.[7]
Key Physicochemical Properties and Data
While specific experimental values for this compound are scarce in the literature, this section outlines the critical properties and presents template tables for their systematic characterization.
3.1 Solubility The solubility of this compound is a critical parameter for formulation. Commercial sources describe it as soluble or partially soluble in water.[8] The complexation process, which forms anionic species, is expected to enhance the solubility of boric acid. Solubility is highly dependent on temperature and pH.
Table 1: Temperature-Dependent Solubility of this compound
| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
|---|---|---|---|
| 25 (Example) | Data Point | Data Point | HPLC |
| 37 (Example) | Data Point | Data Point | HPLC |
| 50 (Example) | Data Point | Data Point | HPLC |
3.2 Stability Constants The stability constant (K_stab_ or β) quantifies the strength of the interaction between boron and citrate. Higher values indicate a more stable complex. These constants are crucial for predicting the extent of complex formation under various conditions.
Table 2: Stability Constants for Boron-Citrate Complexes at 25°C
| Complex Species | Log β | Ionic Strength (M) | Method |
|---|---|---|---|
| [B(OH)(Cit)]⁻ (1:1) | Data Point | 0.1 (Example) | Potentiometric Titration |
| [B(Cit)₂]⁻ (1:2) | Data Point | 0.1 (Example) | Potentiometric Titration |
Experimental Protocols for Characterization
This section provides detailed methodologies for determining the key physicochemical properties of this compound in an aqueous solution.
4.1 Protocol: Determination of Stability Constants by Potentiometric Titration
This method is based on the principle that complexation of boric acid with a polyol like citric acid increases its acidity, allowing for accurate titration with a strong base.[4][9]
-
Objective: To determine the stoichiometry and stability constants of boron-citrate complexes.
-
Materials:
-
Boric Acid (analytical grade)
-
Citric Acid (analytical grade)
-
NaOH solution, standardized (e.g., 0.1 M)
-
KCl or NaClO₄ (for ionic strength adjustment)
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or magnetic stirrer and burette
-
Thermostated reaction vessel
-
-
Methodology:
-
Solution Preparation: Prepare a series of solutions in the thermostated vessel, each with a fixed concentration of boric acid and varying molar ratios of citric acid (e.g., 1:0, 1:0.5, 1:1, 1:2, 1:5). Adjust the total volume and add an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration: Titrate each solution with the standardized NaOH solution. Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate titration curves. The shift in the titration curves in the presence of citric acid compared to boric acid alone provides evidence of complexation.
-
Calculation: Use specialized software (e.g., Hyperquad, BEST) to analyze the titration data. The software fits the data to a chemical model that includes the pKa values of boric and citric acids and the formation constants (β) of the proposed boron-citrate complexes to find the values that best describe the experimental curves.
-
4.2 Protocol: Characterization by ¹¹B NMR Spectroscopy
¹¹B NMR is highly effective for studying borate speciation. The ¹¹B chemical shift is very sensitive to the coordination environment of the boron atom, allowing for the differentiation between trigonal B(III) (sp²) and tetrahedral B(IV) (sp³) species.[10][11]
-
Objective: To monitor the formation of boron-citrate complexes and determine the pKa of the complexed species as a function of pH.
-
Materials:
-
This compound or a mixture of Boric Acid and Citric Acid
-
D₂O (Deuterium Oxide) as solvent
-
NaOD and DCl for pH adjustment
-
NMR spectrometer equipped with a boron probe
-
Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.
-
-
Methodology:
-
Sample Preparation: Prepare a series of samples in D₂O with a fixed concentration of boron and citric acid (e.g., 40 mM). Adjust the pD (the pH in D₂O) of each sample to cover a wide range (e.g., pD 2 to 12) using NaOD and DCl.
-
NMR Acquisition: Acquire ¹¹B NMR spectra for each sample. A reference compound like BF₃·OEt₂ may be used.
-
Data Analysis:
-
Observe the chemical shifts. Trigonal boric acid (sp²) typically resonates at a lower field (~19 ppm), while the formation of a tetrahedral boronate ester (sp³) with citrate will cause a significant upfield shift to a higher field (~3-9 ppm).[10]
-
Plot the observed ¹¹B chemical shift versus the pD. The inflection point of the resulting sigmoidal curve corresponds to the apparent pKa of the boron-citrate complex.
-
By integrating the signals corresponding to the free and complexed boron species at different pH values, their relative concentrations can be determined, providing insight into the speciation diagram.
-
-
4.3 Protocol: Characterization by FTIR Spectroscopy
FTIR spectroscopy can provide structural information about the boron-citrate complex by identifying the vibrational modes of the boron-oxygen bonds.
-
Objective: To confirm the coordination of boron (trigonal vs. tetrahedral) in the complex.
-
Materials:
-
Aqueous solution of this compound
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory suitable for aqueous samples.
-
-
Methodology:
-
Background Spectrum: Record a background spectrum of the ATR crystal.
-
Reference Spectra: Record the spectra of pure water, a boric acid solution, and a citric acid solution at the same concentration and pH as the sample.
-
Sample Spectrum: Record the FTIR spectrum of the this compound aqueous solution.
-
Data Analysis: Subtract the spectra of water and the individual reactants from the spectrum of the this compound solution to obtain a difference spectrum. Analyze the new or shifted bands in the difference spectrum. Key regions include:
-
Conclusion
While direct quantitative data on the physicochemical properties of this compound in aqueous solution is not extensively published, a strong predictive framework can be built upon the known chemistry of boric acid and α-hydroxy acids. The complexation between boron and citrate is a pH-dependent process that results in the formation of anionic chelate species, thereby increasing the solubility and apparent acidity of boric acid.
The experimental protocols detailed in this guide—primarily potentiometric titration and ¹¹B NMR spectroscopy—provide a clear roadmap for researchers to fully characterize the boron-citrate system. By determining the stability constants, pH-dependent speciation, and solubility, scientists and drug development professionals can better understand and predict the behavior of this compound in their specific applications, leading to more effective and stable formulations.
References
- 1. Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Boric Acid on the Ionization Equilibrium of α-Hydroxy Carboxylic Acids and the Study of Its Applications | MDPI [mdpi.com]
- 4. metrohm.com [metrohm.com]
- 5. The role of boron in controlling the pH of lithium brines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. at.hach.com [at.hach.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Boron citrate's role in regulating gene expression
This technical guide provides an in-depth exploration of the molecular mechanisms through which boron, delivered as boron citrate (B86180), regulates gene expression. Boron, a biologically active trace element, is increasingly recognized for its significant impact on various physiological processes, including bone metabolism, inflammatory response, and cellular signaling. This document synthesizes current research to detail the signaling pathways modulated by boron, its effects on specific gene targets, and the experimental methodologies used to elucidate these findings. The content is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of boron's role at the molecular level.
Key Signaling Pathways Modulated by Boron
Boron exerts its influence on gene expression by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and response to stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. Evidence suggests that boron can down-regulate the inflammatory process by inhibiting this pathway. In vitro studies on murine macrophage cell lines demonstrate that boron supplementation prevents the lipopolysaccharide (LPS)-induced activation of NF-κB.[1] This inhibition leads to a subsequent decrease in the expression of NF-κB target genes, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2][3] A novel halogenated boroxine (B1236090) compound has also been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic genes in leukemia cells.[4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes the ERK1/2, JNK, and p38 pathways, is crucial for regulating cell proliferation, differentiation, and apoptosis. Boron's effect on this pathway is notably dose-dependent.[2] Low concentrations (e.g., 0.4 mmol/L) have been shown to promote lymphocyte proliferation, an effect regulated by the ERK1/2 signaling pathway.[5] Conversely, high concentrations (e.g., 40 mmol/L) can inhibit immune function and induce apoptosis.[5] Transcriptomic studies in ostrich chicks also revealed that boron supplementation alters immune-related genes predominantly associated with the MAPK and calcium signaling pathways.[6]
PERK/eIF2α/Nrf2 Antioxidant Pathway
Boric acid has been shown to activate a protective pathway against oxidative stress. It triggers the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) in a manner dependent on the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK).[7] This activation leads to the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus.[7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of crucial antioxidant enzymes like HMOX-1, NQO1, and GCLC.[7] This mechanism provides a molecular basis for boron's role in preventing DNA damage and enhancing the cell's antioxidant capacity.
Regulation of Specific Gene Expression Programs
Boron's influence extends to diverse gene expression programs critical for tissue health and development.
Bone and Extracellular Matrix Metabolism
Boron plays a vital role in osteogenesis by regulating the expression of genes essential for bone formation and mineralization.[3] Studies on pre-osteoblastic cells show that boron treatment increases mRNA expression of key bone matrix proteins, including Type I Collagen (Col I), Osteopontin, Bone Sialoprotein, and Osteocalcin.[8][9] Furthermore, it upregulates crucial growth factors and transcription factors like Bone Morphogenetic Proteins (BMP-4, -6, and -7) and Runt-related transcription factor 2 (RUNX2).[3][9][10] Boron derivatives also modulate the broader extracellular matrix by affecting the synthesis of proteoglycans and proteins and stimulating the activity of proteases involved in tissue remodeling.[11][12]
Immune and Inflammatory Response
As detailed in the pathway analysis, boron significantly modulates the expression of immune-related genes. It generally exhibits an anti-inflammatory profile by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3] However, its effect can be dose-dependent, with low doses of boron (10-20 mg/L) enhancing the expression of IL-2, IFN-γ, and IL-4 in thymocytes, while very high doses (480-640 mg/L) elevate pro-inflammatory markers.[2]
Other Regulatory Roles
-
Anion Exchangers: In human embryonic kidney (HEK293) cells, a non-toxic concentration of boric acid (250 μM) was found to significantly upregulate the mRNA expression of anion exchanger genes SLC4A2 and SLC4A3.[13][14]
-
Embryonic Development: Boron supplementation in animal models has been linked to increased mRNA and protein levels of crucial early embryonic genes, including HEX, NANOG, and OCT-3/4, which are essential for proper development.[15][[“]]
-
Steroidogenesis: Boron may influence hormone levels by affecting the expression of genes involved in steroid synthesis. For example, it has been shown to increase the mRNA expression of CYP17A1, an enzyme critical for steroidogenesis.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on boron's effect on gene expression and related biomarkers.
Table 1: Boron's Effect on Gene Expression in Various Cell Models
| Gene Target | Cell/Animal Model | Boron Form & Concentration | Incubation Time | Fold Change in mRNA Expression | Reference(s) |
| SLC4A2 | HEK293 Cells | Boric Acid (250 µM) | 36 hours | ▲ 8.6-fold | [13][14] |
| SLC4A3 | HEK293 Cells | Boric Acid (250 µM) | 36 hours | ▲ 2.6-fold | [13][14] |
| SLC4A1 | HEK293 Cells | Boric Acid (250 µM) | 36 hours | No significant change | [13][14] |
| TNF-α, IL-1β, MIP-1a, iNOS | J774-A1 Macrophages | Boron (10 or 100 mmol) | >5 days | ▼ Decreased levels (qualitative) | [1] |
| Col I, Runx2 | Osteoblasts | Boron (from MBG scaffolds) | Not Specified | ▲ Significantly improved | [9] |
| ATM | A549 Lung Cancer Cells | Boric Acid (1-100 mM) | 24-48 hours | ▲ Significantly increased | [18] |
Table 2: Boron's Effect on Protein/Biomarker Levels
| Biomarker | Study Type / Model | Boron Supplementation | Duration | Percent Change | Reference(s) |
| hs-CRP | Human | 11.6 mg/day | 1 week | ▼ ~50% reduction | [3] |
| TNF-α | Human | 11.6 mg/day | 1 week | ▼ ~30% reduction | [3] |
| IL-6 | Human | 11.6 mg/day | 1 week | ▼ ~44% reduction | [3] |
| IL-2, IFN-γ, IL-4 | Rat Thymus | 10-20 mg/L in water | Not Specified | ▲ Significantly elevated | [2] |
| IL-6, IL-1β, TNF-α | Rat Thymus | 480-640 mg/L in water | Not Specified | ▲ Elevated (toxic effect) | [2] |
Experimental Protocols
The investigation of this compound's effects on gene expression employs standard molecular biology techniques. Below are generalized protocols for key experiments.
Cell Culture and Boron Treatment
This protocol describes the general workflow for treating cultured cells with a boron compound to assess its impact on gene expression.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., HEK293, A549, or primary osteoblasts) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Incubate the cells under standard conditions (37°C, 5% CO₂) for 24 hours to allow for cell attachment and recovery.
-
Preparation of this compound Solution: Prepare a sterile, concentrated stock solution of this compound in the appropriate solvent (e.g., sterile distilled water or culture medium). Further dilute this stock in complete culture medium to achieve the final desired treatment concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 36, or 48 hours).
-
Harvesting: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). For gene expression analysis, lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or RLT buffer). For protein analysis, use a lysis buffer containing protease and phosphatase inhibitors. Scrape and collect the lysate.
-
Storage: Store the collected lysates at -80°C until further analysis.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the changes in mRNA expression levels of target genes following boron treatment.[13][14]
Methodology:
-
RNA Isolation: Extract total RNA from the cell lysates (from Protocol 4.1) using a commercial kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).
-
Primer Design: Design or obtain validated primers specific to the target genes (SLC4A2, TNF-α, etc.) and a stable housekeeping gene (GAPDH, ACTB, etc.) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction typically contains:
-
cDNA template
-
Forward and reverse primers
-
SYBR Green or TaqMan probe-based master mix
-
Nuclease-free water
-
-
qPCR Run: Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is included at the end for SYBR Green assays to verify product specificity.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the boron-treated groups to the vehicle control group.
Conclusion and Future Directions
The accumulated evidence strongly indicates that boron, as delivered by compounds like this compound, is a potent regulator of gene expression. Its ability to modulate fundamental signaling pathways such as NF-κB, MAPK, and PERK/Nrf2 underlies its observed effects on inflammation, bone health, and cellular antioxidant status. The quantitative data, though derived from varied models, consistently points to a significant, often dose-dependent, impact on the transcription of specific genes.
For drug development professionals, boron presents an intriguing candidate for therapeutic applications in inflammatory disorders, osteoporosis, and conditions associated with oxidative stress. Future research should focus on:
-
Elucidating the precise molecular interactions between boron and pathway components (e.g., specific kinases or transcription factors).
-
Conducting comprehensive transcriptomic (RNA-Seq) and proteomic analyses to uncover novel gene targets and pathways.
-
Performing well-controlled clinical trials to establish optimal dosages and therapeutic efficacy of this compound for specific human conditions.
This guide provides a foundational understanding of boron's molecular actions, offering a framework for continued investigation and potential therapeutic innovation.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Effect of Boron on Thymic Cytokine Expression, Hormone Secretion, Antioxidant Functions, Cell Proliferation, and Apoptosis Potential via the Extracellular Signal-Regulated Kinases 1 and 2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel boron-containing compound, halogenated boroxine, induces selective cytotoxicity through apoptosis triggering in UT-7 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Study Revealed That Boron Supplementation May Alter the Immune-Related Genes Through MAPK Signaling in Ostrich Chick Thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boric Acid Activation of eIF2α and Nrf2 Is PERK Dependent: a Mechanism that Explains How Boron Prevents DNA Damage and Enhances Antioxidant Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Proliferation, differentiation and gene expression of osteoblasts in boron-containing associated with dexamethasone deliver from mesoporous bioactive glass scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of boron derivatives on extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boric acid increases the expression levels of human anion exchanger genes SLC4A2 and SLC4A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneticsmr.org [geneticsmr.org]
- 15. Boron enhances early embryonic gene expressions and improves fetal development of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. mdpi.com [mdpi.com]
- 18. Boric Acid Affects the Expression of DNA Double-Strand Break Repair Factors in A549 Cells and A549 Cancer Stem Cells: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Characterization of Boron Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron, a trace mineral, plays a crucial role in various physiological processes, including bone health, wound healing, and the modulation of inflammatory responses. Its supplementation, often in the form of boron citrate (B86180), has garnered increasing interest within the scientific and medical communities. Boron citrate, a complex of boric acid and citric acid, is favored for its potential bioavailability and efficacy. A thorough understanding of its physicochemical properties through spectroscopic analysis is paramount for quality control, formulation development, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, complete with detailed experimental protocols and data interpretation.
Synthesis of this compound
This compound is typically synthesized through the reaction of boric acid with citric acid. The reaction can be carried out in an aqueous solution, followed by dehydration and drying to obtain the final product in powder form. One common method involves the dehydration of boric acid to boron oxide at elevated temperatures (e.g., 220-260°C), which is then reacted with an aqueous solution of citric acid. The pH of the reaction mixture is controlled, and the resulting this compound is isolated by centrifugal dewatering and drying.[1]
Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound. This includes techniques that probe the molecular vibrations, the nuclear magnetic environment of constituent atoms, and the overall molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within the this compound complex. The formation of ester linkages between boron and the hydroxyl and carboxyl groups of citric acid results in a characteristic infrared spectrum.
Table 1: Representative FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (from residual water and hydroxyl groups) |
| ~2900-3000 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester carbonyl) |
| ~1400 | B-O stretching (trigonal BO₃ units) |
| ~1100-1200 | B-O stretching (tetrahedral BO₄ units) |
| ~950 | B-O-C stretching |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The solid this compound sample is finely ground to a powder. A small amount of the powder is mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder can be placed directly on the ATR crystal.[2]
-
Instrumentation: A Fourier-Transform Infrared Spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample pellet is placed in the sample holder (or the sample is placed on the ATR crystal).
-
The sample spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic-level structure of this compound. ¹H, ¹³C, and ¹¹B NMR are particularly informative.
-
¹¹B NMR: This is a key technique for studying boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment (trigonal vs. tetrahedral).[3][4]
-
¹H and ¹³C NMR: These spectra provide information on the organic (citrate) part of the complex and can confirm the formation of ester bonds.
Table 2: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹¹B | ~9-12 | singlet | Tetrahedral boron (B(OR)₄⁻) |
| ¹H | ~2.5-3.0 | doublet of doublets | Methylene protons of citrate backbone |
| ¹³C | ~45 | triplet | Methylene carbons of citrate backbone |
| ¹³C | ~75 | singlet | Quaternary carbon of citrate |
| ¹³C | ~175 | singlet | Carboxyl/ester carbons |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a quartz NMR tube to avoid background signals from borosilicate glass tubes.[4]
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
Data Acquisition:
-
¹¹B NMR: Acquire a one-dimensional ¹¹B spectrum. A reference standard such as BF₃·OEt₂ is used (δ = 0 ppm).
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C spectrum.
-
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals in each spectrum are analyzed to elucidate the structure of the this compound complex.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the formation and stability of the this compound complex in solution. The complex may exhibit a characteristic absorption spectrum that differs from its individual components. This technique is also valuable for quantitative analysis.
Table 3: Representative UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| λmax (nm) | ~210-230 |
| Molar Absorptivity (ε) | Variable |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., deionized water) at known concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectra of the this compound solutions over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed for quantitative analysis. The formation constant of the complex can also be determined by spectrophotometric titration.[5]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the observed data and the structural interpretation.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic data and structural interpretation.
Biological Activity and Signaling Pathways
Boron has been shown to exert anti-inflammatory effects and influence the metabolism of steroid hormones and key minerals.[6] While a specific signaling pathway directly elucidated by spectroscopic analysis of this compound is not yet well-defined in the literature, based on its known biological effects, a plausible mechanism involves the modulation of inflammatory cytokine production and the enhancement of antioxidant enzyme activity.[6][7]
Caption: Plausible signaling pathway for the anti-inflammatory effects of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical component of its development and application in the pharmaceutical and nutraceutical industries. The combination of FTIR, NMR, and UV-Vis spectroscopy provides a comprehensive understanding of its structure, purity, and behavior in solution. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and professionals involved in the study of this promising compound. Further research is warranted to fully elucidate the specific signaling pathways through which this compound exerts its beneficial biological effects.
References
- 1. This compound esters as boron daily food supplementing agents. Synthesis and structural characterizations [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. Boron NMR [chem.ch.huji.ac.il]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound supplementation on cardiometabolic factors, inflammatory biomarkers and anthropometric measures in obese patients: study protocol for a randomised, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolism and Biodistribution of Boron Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron citrate (B86180), a salt of boric acid and citric acid, is utilized in various applications, including dietary supplements. Understanding its fate within a biological system is crucial for assessing its efficacy and safety. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and biodistribution of boron citrate. Due to a scarcity of studies focusing specifically on this compound, this guide synthesizes data from research on closely related boron compounds, primarily boric acid, to infer the likely metabolic pathway and distribution profile of this compound. This document details the absorption, distribution, metabolism, and excretion (ADME) of boron compounds, presents available quantitative data in structured tables, outlines detailed experimental protocols for biodistribution studies, and provides visual representations of experimental workflows.
Introduction
Boron is a trace element that plays a role in various physiological processes, including bone health, wound healing, and the metabolism of steroid hormones.[1] this compound is one of the forms in which boron is delivered for supplementation. Upon ingestion, it is anticipated to hydrolyze into boric acid and citric acid. Therefore, its metabolic and biodistribution profile is expected to be largely governed by the well-documented behavior of boric acid in vivo.
Metabolism and Pharmacokinetics
Orally administered boron compounds are readily and almost completely absorbed from the gastrointestinal tract, with absorption rates estimated to be between 85% and 90%.[2][3] Once absorbed, boron, primarily in the form of boric acid, is distributed throughout the body via passive diffusion.[3]
Metabolism: Boron is not metabolized in the body; it remains as boric acid in body fluids.[3] The body's regulation of boron levels is primarily achieved through renal excretion.[4]
Distribution: Boron does not significantly accumulate in soft tissues.[3] However, higher concentrations are found in bone, nails, and hair compared to other tissues.[2] Fat has been observed to have lower levels of boron.[2] The blood-to-soft tissue ratio is approximately 1:1, while the blood-to-bone ratio is about 1:4.[3]
Excretion: The primary route of excretion for absorbed boron is via the urine.[2][4] The elimination half-life of boric acid in humans is approximately 21 hours.[3] A smaller fraction of boron is eliminated through feces, sweat, and bile.[2][4]
Quantitative Biodistribution Data
The following tables summarize quantitative data on boron distribution from studies on boron compounds in animal models and humans. It is important to note that these studies did not specifically use this compound, but the data provides a valuable reference for the expected distribution of boron.
Table 1: Boron Concentration in Tissues of Rats Supplemented with Boric Acid [5]
| Tissue | Boron Dose (mg/rat/day) | Boron Concentration (µg/g wet tissue) |
| 2 | ||
| Bone | 5.8 ± 0.6 | |
| Testes | 1.2 ± 0.1 | |
| Liver | 0.8 ± 0.1 | |
| Kidney | 1.5 ± 0.2 | |
| 12.5 | ||
| Bone | 15.2 ± 1.8 | |
| Testes | 4.1 ± 0.5 | |
| Liver | 2.9 ± 0.4 | |
| Kidney | 5.6 ± 0.7 | |
| 25 | ||
| Bone | 28.9 ± 3.5 | |
| Testes | 8.2 ± 1.0 | |
| Liver | 5.8 ± 0.7 | |
| Kidney | 11.2 ± 1.4 |
Data presented as mean ± SD after 6 weeks of supplementation.
Table 2: Boron Concentration in Human Biological Samples [6]
| Biological Sample | Boron Status | Boron Concentration |
| Hair (Male) | Adequate | 0.771 - 6.510 µg/g |
| Hair (Female) | Adequate | 0.472 - 3.89 µg/g |
| Whole Blood (Male) | Adequate | 0.020 - 0.078 µg/mL |
| Whole Blood (Female) | Adequate | 0.019 - 0.062 µg/mL |
| Plasma (Postmenopausal Women) | Fasting | 34 - 95 ng/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of boron biodistribution. The following protocols are representative of those used in preclinical and clinical research.
In Vivo Biodistribution Study in an Animal Model
This protocol outlines a typical procedure for determining the tissue distribution of a boron compound in a rodent model.
Objective: To quantify the concentration of boron in various tissues at different time points following administration of a boron compound.
Materials:
-
Boron compound (e.g., this compound)
-
Animal model (e.g., Sprague-Dawley rats)
-
Administration vehicle (e.g., sterile water)
-
Anesthesia
-
Surgical tools for dissection
-
Sample collection tubes (boron-free plastic)
-
Instrumentation for boron analysis (e.g., ICP-MS)
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Dosing: Administer the boron compound to the animals via the desired route (e.g., oral gavage, intravenous injection). A control group should receive the vehicle only.
-
Time Points: Euthanize cohorts of animals at predetermined time points post-administration (e.g., 1, 4, 8, 24, 48 hours).
-
Sample Collection: Collect blood via cardiac puncture. Perfuse the animals with saline to remove blood from the tissues. Dissect and collect target organs and tissues (e.g., liver, kidney, spleen, brain, bone, muscle, tumor if applicable).
-
Sample Processing: Weigh each tissue sample and store in boron-free plastic tubes at -80°C until analysis.
-
Boron Quantification: Digest the tissue samples and analyze for boron content using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Workflow for an in vivo biodistribution study.
Sample Preparation for Boron Analysis
Accurate quantification of boron requires meticulous sample preparation to avoid contamination and ensure complete digestion.
Objective: To prepare biological samples for boron analysis by ICP-MS.
Materials:
-
Frozen tissue samples
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Boron-free plastic digestion vessels
-
Microwave digestion system or heating block
-
Volumetric flasks (boron-free plastic)
-
Milli-Q water
Procedure:
-
Thawing and Weighing: Thaw the tissue samples and accurately weigh a portion (e.g., 100-200 mg) into a clean digestion vessel.
-
Acid Digestion: Add a mixture of concentrated nitric acid and hydrogen peroxide to the vessel.
-
Microwave Digestion: Place the vessels in a microwave digestion system and run a program with controlled temperature and pressure ramps to ensure complete digestion. Alternatively, use a heating block.
-
Dilution: After cooling, dilute the digested sample to a final volume with Milli-Q water in a volumetric flask.
-
Analysis: The diluted sample is now ready for boron quantification by ICP-MS.
Sample preparation workflow for boron analysis.
Signaling Pathways and Logical Relationships
While boron is not known to directly participate in classical signaling pathways as a signaling molecule, its influence on the metabolism of steroid hormones like estrogen and testosterone (B1683101) suggests an indirect role in modulating their respective signaling cascades.[1]
Inferred influence of this compound on steroid hormone signaling.
Conclusion
The in vivo metabolism and biodistribution of this compound are predicted to closely follow that of boric acid. It is well-absorbed orally, distributed throughout the body with a preference for bone, is not metabolized, and is primarily excreted in the urine. While specific quantitative data for this compound is lacking, the information available for other boron compounds provides a solid foundation for understanding its pharmacokinetic profile. The experimental protocols outlined in this guide offer a framework for conducting further research to elucidate the specific biodistribution of this compound and other novel boron-containing compounds. Such studies are essential for the continued development of safe and effective boron-based products for a variety of applications.
References
- 1. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. ARCHIVED - Boron as a Medicinal Ingredient in Oral Natural Health Products - Canada.ca [canada.ca]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Modulatory Role of Boron Citrate on Enzymatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron, a biologically active trace element, has garnered increasing attention for its diverse physiological effects, including its ability to modulate the activity of key enzymes. This technical guide provides an in-depth exploration of the role of boron, with a focus on boron citrate (B86180) as a delivery form, in influencing enzymatic reactions. It details the mechanisms of action, summarizes quantitative data on enzyme inhibition, provides comprehensive experimental protocols for assessing these effects, and visualizes the intricate signaling pathways impacted by boron's enzymatic modulation. This document serves as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development seeking to understand and leverage the enzymatic regulatory properties of boron.
Introduction: The Biological Significance of Boron
Boron is an essential micronutrient for plants and is increasingly recognized for its beneficial effects on human and animal health.[1][2] It is involved in a wide array of physiological processes, including bone growth and maintenance, wound healing, and the regulation of steroid hormones.[1][2] At the molecular level, boron's biological activity is largely attributed to the ability of boric acid and its esters to form reversible covalent complexes with molecules containing cis-hydroxyl groups, a feature found in many biological molecules, including sugars, nucleotides, and the active sites of certain enzymes.[1] Boron citrate, a salt of citric acid, serves as a bioavailable source of boron. While much of the existing research has been conducted using boric acid or other boron compounds, the enzymatic and signaling effects are primarily attributed to the boron ion itself.
Mechanisms of Enzymatic Modulation by Boron
The primary mechanism by which boron modulates enzymatic activity is through the formation of a reversible covalent bond with hydroxyl groups present in the enzyme's active site or on essential cofactors.
-
Serine Protease Inhibition: Boron compounds, particularly boronic acids, are well-documented inhibitors of serine proteases.[3][4][5] They act as transition-state analogs, forming a stable tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[1][4] This effectively blocks the enzyme's ability to bind and cleave its natural substrates.
-
Oxidoreductase Modulation: Boron can influence the activity of oxidoreductases that require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or flavin adenine dinucleotide (FAD) as cofactors. It is proposed that boron can bind to the ribose moiety of these nucleotides, thereby modulating their availability and function in redox reactions.
-
Phosphatase and ATPase Interaction: Boron has been shown to interact with and, in some cases, inhibit the activity of phosphatases, such as alkaline phosphatase (ALP), and ATPases.[6][7] The mechanism likely involves the interaction of borate (B1201080) with hydroxyl groups in the active site or with the phosphate (B84403) groups of the substrate.
Quantitative Data on Enzyme Inhibition by Boron Compounds
While specific kinetic data for this compound is limited in the current literature, studies on boric acid and other boron derivatives provide valuable insights into its inhibitory potential. The following tables summarize available quantitative data.
Disclaimer: The following data are primarily for boric acid and peptidyl boronic acids. These values are presented to illustrate the potential inhibitory potency of boron-containing compounds. The actual inhibitory constants for this compound may vary.
Table 1: Inhibition of Serine Proteases by Boron Compounds
| Enzyme | Inhibitor | Inhibition Constant (K_i) | IC_50 | Reference(s) |
| Prostate-Specific Antigen (PSA) | Z-SSKL-(boro)L | 65 nM | - | [1] |
| Chymotrypsin (B1334515) | Z-SSKL-(boro)L | 3.9 µM | - | [1] |
| Chymotrypsin | Phenylethane boronic acid | Agreement over three orders of magnitude between K_i and IC_50 | - | [8] |
| β-lactamase CTX-M-14 | Boric acid | - | 2.9 ± 0.4 mM | [9] |
| KPC-2 β-lactamase | 3-azidomethylphenyl boronic acid | 2.3 µM | - | [10] |
| AmpC β-lactamase | 3-azidomethylphenyl boronic acid | 700 nM | - | [10] |
Table 2: Effects of Boron Supplementation on Hormones and Inflammatory Markers
| Parameter | Boron Supplementation | Effect | Reference(s) |
| Free Testosterone (B1683101) | 10 mg/day for one week (in males) | Increased | [10][11] |
| Estradiol | 10 mg/day for one week (in males) | Decreased | [10][11] |
| Dihydrotestosterone (DHT) | 10 mg/day for one week (in males) | Elevated | [10][11] |
| High-sensitive C-reactive protein (hsCRP) | 10 mg/day for one week | Decreased | [10][11] |
| Tumor Necrosis Factor-α (TNF-α) | 10 mg/day for one week | Decreased | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the modulatory effects of this compound on enzymatic activity.
General Procedures
4.1.1. Protein Concentration Determination
Accurate determination of protein concentration is crucial for enzyme kinetic studies. The Bicinchoninic Acid (BCA) assay or the Bradford assay are recommended.
-
BCA Protein Assay Protocol:
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Add 25 µL of each standard or unknown sample to a microplate well.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations and determine the concentration of the unknown samples.[11][12][13][14][15]
-
Serine Protease Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on a model serine protease, such as chymotrypsin or trypsin.
-
Materials:
-
Serine protease (e.g., α-chymotrypsin)
-
Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure for IC_50 Determination:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.
-
In a 96-well plate, add a constant amount of the serine protease to each well.
-
Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[16][17][18][19]
-
Alkaline Phosphatase (ALP) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on alkaline phosphatase activity.
-
Materials:
-
Alkaline phosphatase
-
Substrate (p-Nitrophenyl phosphate, pNPP)
-
This compound
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Create a series of dilutions of this compound.
-
Add a fixed amount of alkaline phosphatase to each well of a 96-well plate.
-
Add the various concentrations of this compound to the wells, including a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Start the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC_50.[16][20][21][22][23][24][25][26]
-
ATPase Activity Assay
This protocol describes a method to measure the effect of this compound on ATPase activity by quantifying the release of inorganic phosphate (Pi).
-
Materials:
-
ATPase enzyme
-
ATP solution
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Malachite green reagent for phosphate detection
-
Phosphate standards
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Make serial dilutions of this compound.
-
In a 96-well plate, add a constant amount of ATPase to each well.
-
Add the different concentrations of this compound to the wells, including a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a set time at the optimal temperature for the ATPase.
-
Initiate the reaction by adding ATP to each well.
-
Incubate for a specific period to allow for ATP hydrolysis.
-
Stop the reaction and detect the amount of released inorganic phosphate by adding the malachite green reagent.
-
Measure the absorbance at ~620-650 nm.
-
Create a phosphate standard curve to quantify the amount of Pi produced.
-
Calculate the percentage of ATPase inhibition at each this compound concentration and determine the IC_50.[12][21][27][28][29]
-
Signaling Pathways Modulated by this compound
Boron's influence on enzymatic activity has downstream effects on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Bone Morphogenetic Protein (BMP) Signaling Pathway
Boron has been shown to upregulate the expression of Bone Morphogenetic Proteins (BMPs) and the transcription factor RUNX2, which are crucial for osteoblast differentiation and bone formation.[1]
Inflammatory Signaling Pathway
Boron supplementation has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory role.[18][19][30][31][32]
Steroid Hormone Synthesis Pathway
Boron can influence the levels of steroid hormones, including testosterone and estrogen, potentially by affecting the activity of enzymes involved in their synthesis and metabolism.[1][2][10][11][33]
Conclusion and Future Directions
This compound emerges as a significant modulator of enzymatic activity, with far-reaching implications for various physiological and pathological processes. Its ability to inhibit key enzymes like serine proteases and influence critical signaling pathways in bone metabolism, inflammation, and steroidogenesis underscores its potential as a therapeutic agent and a valuable tool in biomedical research.
While this guide provides a comprehensive overview based on current knowledge, further research is warranted to elucidate the precise molecular interactions and kinetic parameters of this compound with a wider range of enzymes. Future studies should focus on obtaining specific IC_50 and K_i values for this compound to enable direct comparisons with other inhibitors and to facilitate its application in drug design and development. The detailed experimental protocols and pathway diagrams presented herein provide a solid foundation for researchers to advance our understanding of the multifaceted role of boron in biological systems.
References
- 1. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Body Weight Reducing Effect of Oral Boric Acid Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Command Line | Graphviz [graphviz.org]
- 6. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-resolved crystallography of boric acid binding to the active site serine of the β-lactamase CTX-M-14 and subsequent 1,2-diol esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. courses.edx.org [courses.edx.org]
- 17. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 24. Effect of boric acid on antioxidant enzyme activity, lipid peroxidation, and ultrastructure of midgut and fat body of Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential Transcriptomic Features of Peripheral Blood Mononuclear Cells in Pulmonary Sarcoidosis with and Without Extrapulmonary Lesions in an East Asian Population [mdpi.com]
- 29. Boric Acid: Its Uses, Side Effects, and Poisoning Risks [medicinenet.com]
- 30. gdx.net [gdx.net]
- 31. Chymotrypsin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 32. 1mg.com [1mg.com]
- 33. Editorial: Targeting TNF/TNFR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Boron Citrate on Second Messenger Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron, an essential trace element, is gaining recognition for its significant modulatory role in various physiological processes. While the precise mechanisms are still under investigation, emerging evidence suggests that boron, and by extension its bioavailable form, boron citrate (B86180), exerts considerable influence on intracellular second messenger signaling cascades. This technical guide provides a comprehensive overview of the current understanding of boron citrate's impact on key signaling pathways, including calcium signaling, and its indirect effects on cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling networks to serve as a resource for researchers and professionals in drug development.
Introduction to Second Messenger Signaling
Second messenger systems are crucial for amplifying and transducing extracellular signals into intracellular responses. Primary messengers, such as hormones or neurotransmitters, bind to cell surface receptors, initiating a cascade of events that lead to the production of second messengers. These small, non-protein molecules diffuse throughout the cell to activate or inhibit a variety of downstream effectors, including protein kinases and ion channels, ultimately leading to a cellular response. The most well-characterized second messengers include cyclic nucleotides (cAMP and cGMP), inositol trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+).
Boron's Interaction with Calcium (Ca2+) Signaling
The most direct evidence for boron's influence on second messenger systems lies in its interaction with calcium signaling. Boron appears to modulate intracellular calcium concentrations through multiple mechanisms.
Regulation of Intracellular Calcium Stores
Studies on boric acid have shown that it can act as a reversible competitive inhibitor of cyclic ADP-ribose (cADPR), an endogenous agonist of the ryanodine (B192298) receptor (RyR) calcium channel located on the endoplasmic reticulum (ER). By inhibiting cADPR, boric acid can reduce the release of calcium from the ER, thereby lowering cytosolic calcium levels. This effect is dose-dependent and has been observed in various cell types.[1]
Boron deficiency, conversely, has been linked to an increase in cytosolic Ca2+ levels, primarily through an influx from the apoplast in plant cells.[2] This suggests that adequate boron levels are necessary for maintaining calcium homeostasis.
Indirect Modulation of Cyclic AMP (cAMP) Signaling
While direct evidence for this compound's effect on cAMP is limited, an indirect mechanism can be proposed through its interaction with phosphodiesterases (PDEs).
Inhibition of Phosphodiesterase 4 (PDE4)
Certain boron-based molecules have been identified as competitive, reversible inhibitors of phosphodiesterase 4 (PDE4).[3][4] PDE4 is a key enzyme responsible for the degradation of cAMP. By inhibiting PDE4, these boron compounds can lead to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA) and downstream signaling pathways. The IC50 values for some boron-based PDE4 inhibitors have been reported in the submicromolar range.[3]
Potential Influence on the IP3/DAG Signaling Pathway
The influence of boron on the inositol trisphosphate (IP3) and diacylglycerol (DAG) pathway is less direct and largely inferred from its interactions with G-protein coupled receptors (GPCRs).
Interaction with G-Protein Coupled Receptors (GPCRs)
A scoping review has indicated that various boron-containing compounds can act as ligands for GPCRs, functioning as agonists or antagonists.[5][6] Many GPCRs, particularly those of the Gq family, are coupled to phospholipase C (PLC). Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. Therefore, if this compound or its metabolites can modulate the activity of these GPCRs, they could indirectly influence the levels of IP3 and DAG. For instance, a boron-containing compound structurally related to prazosin (B1663645) has been shown to act as an antagonist at α1-adrenoceptors, which are known to signal through the Gq/PLC pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of boron compounds on various cellular parameters related to second messenger signaling. It is important to note that much of the data is from studies using boric acid or other boron-containing compounds, and not specifically this compound.
Table 1: Effects of Boron Compounds on Calcium Signaling
| Boron Compound | Cell/Tissue Type | Concentration | Effect | Reference |
| Boric Acid | Prostate Cancer Cells (DU-145) | 10-50 µM | 22-32% reduction in ER Ca2+ levels | [1] |
| Boric Acid | Male Rats | 250 mg/kg bwt | Significant increase in testicular calcium levels | [7] |
| Boron Deficiency | Arabidopsis thaliana Roots | - | Increased cytosolic Ca2+ levels | [2] |
Table 2: Effects of Boron Compounds on cAMP-Related Parameters
| Boron Compound | Target | IC50 Value | Effect | Reference |
| AN2728 (Benzoxaborole) | PDE4 | 173 ± 26 nM | Inhibition of TNF-α production | [3] |
| AN2898 (Benzoxaborole) | PDE4B | ~0.8 nM (Ki) | Competitive inhibition | [3] |
Table 3: Effects of Boron Supplementation on Other Relevant Biomarkers
| Boron Compound | Subject | Dose | Duration | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Boron (as sodium tetraborate) | Healthy Males | 10 mg/day | 6 days | 19.1% reduction in TNF-α, 45% reduction in hs-CRP, 43.9% reduction in IL-6 |[8] | | Boric Acid | Male Rats | 250 ppm in feed | 3 weeks (postnatal) | Significant increase in total antioxidant status (TAS) |[9] | | Boron-rich diet | Healthy Women | ~10 mg/day increase | 1 month | Significant decrease in serum total cholesterol, LDL, VLDL, and triglycerides |[10] |
Experimental Protocols
This section outlines general methodologies for key experiments to assess the influence of this compound on second messenger signaling cascades.
Measurement of Intracellular Boron Concentration
-
Method: Colorimetric assay using curcumin (B1669340).
-
Principle: Boron reacts with curcumin in an acidic environment to form a reddish-colored complex, rosocyanine, which can be quantified spectrophotometrically.
-
Protocol Outline:
-
Cell lysis to release intracellular boron.
-
Acidification of the sample.
-
Addition of a curcumin-oxalic acid solution.
-
Incubation to allow for color development.
-
Addition of ethanol (B145695) to dissolve the complex.
-
Measurement of absorbance at approximately 540 nm.
-
Quantification against a standard curve of known boron concentrations.[11]
-
-
Alternative Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for higher sensitivity.
Measurement of Intracellular Calcium (Ca2+)
-
Method: Fluorescence microscopy or plate reader-based assays using calcium-sensitive dyes.
-
Principle: Dyes such as Fura-2, Indo-1 (ratiometric), or Fluo-4, Fluo-8 (single wavelength) exhibit a change in their fluorescent properties upon binding to Ca2+.
-
Protocol Outline (using Fluo-4 AM):
-
Culture cells to an appropriate confluency in a multi-well plate.
-
Load cells with Fluo-4 AM ester, which is cell-permeant.
-
Allow time for intracellular esterases to cleave the AM group, trapping the dye inside the cells.
-
Wash cells to remove extracellular dye.
-
Acquire baseline fluorescence readings.
-
Treat cells with this compound at various concentrations.
-
Stimulate with an agonist known to induce calcium release (if investigating modulation of a specific pathway).
-
Monitor changes in fluorescence intensity over time using a fluorescence plate reader or microscope (excitation ~494 nm, emission ~516 nm).
-
-
Data Analysis: Changes in fluorescence are proportional to changes in intracellular calcium concentration.
Measurement of Cyclic AMP (cAMP)
-
Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Förster Resonance Energy Transfer (FRET)-based biosensors.
-
Principle (ELISA): Free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
-
Protocol Outline (ELISA):
-
Treat cells with this compound and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells to release intracellular cAMP.
-
Add the cell lysate to a microplate pre-coated with anti-cAMP antibody.
-
Add a known amount of enzyme-labeled cAMP (e.g., HRP-cAMP).
-
Incubate to allow for competitive binding.
-
Wash to remove unbound reagents.
-
Add substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
Quantify cAMP concentration against a standard curve.
-
Measurement of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG)
-
IP3 Measurement:
-
Method: Radioligand binding assay or mass spectrometry.
-
Principle (Radioligand Binding): [3H]IP3 competes with unlabeled IP3 from the sample for binding to a specific IP3 receptor preparation.
-
Protocol Outline:
-
Label cells with [3H]myo-inositol.
-
Treat with this compound and stimulate with a PLC-activating agonist.
-
Stop the reaction and extract the soluble inositol phosphates.
-
Separate IP3 using anion-exchange chromatography.
-
Quantify radioactivity by liquid scintillation counting.
-
-
-
DAG Measurement:
-
Method: DAG kinase assay or mass spectrometry (LC-MS/MS).
-
Principle (DAG Kinase Assay): DAG is phosphorylated by DAG kinase using [γ-32P]ATP to form [32P]phosphatidic acid, which is then quantified.
-
Protocol Outline:
-
Treat cells with this compound and an appropriate agonist.
-
Extract total lipids from the cells.
-
Perform the in vitro kinase reaction with DAG kinase and [γ-32P]ATP.
-
Separate the radiolabeled phosphatidic acid by thin-layer chromatography (TLC).
-
Quantify the radioactivity of the phosphatidic acid spot.
-
-
Conclusion and Future Directions
The available evidence strongly suggests that boron, and likely this compound, plays a significant role in modulating intracellular signaling, particularly the calcium signaling pathway. Its indirect influence on cAMP and IP3/DAG cascades through interactions with phosphodiesterases and GPCRs presents exciting avenues for further research. However, a notable gap exists in the literature regarding the direct effects and dose-response relationships of this compound on these second messenger systems.
Future research should focus on:
-
Directly investigating the effects of this compound on adenylyl cyclase and phospholipase C activity.
-
Conducting comprehensive dose-response studies to quantify the impact of this compound on cAMP, IP3, and DAG levels in various cell types.
-
Elucidating the specific GPCRs that interact with boron compounds and the nature of these interactions.
-
Exploring the therapeutic potential of this compound in diseases characterized by dysregulated second messenger signaling.
This technical guide provides a foundational understanding of this compound's influence on second messenger signaling, highlighting both established knowledge and areas ripe for exploration. As research in this field progresses, a clearer picture of boron's intricate role in cellular communication will undoubtedly emerge, potentially paving the way for novel therapeutic strategies.
References
- 1. Receptor Activated Ca2+ Release Is Inhibited by Boric Acid in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Deficiency Increases Cytosolic Ca2+ Levels Mainly via Ca2+ Influx from the Apoplast in Arabidopsis thaliana Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Binding and Effects of Boron-Containing Compounds on G Protein-Coupled Receptors: A Scoping Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of boric acid exposure at different concentrations on testicular DNA and male rats fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. Effects of Boric acid as Maternal Feed Additives on the Development and Sex Ratio of Mouse pups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron-rich diet may regulate blood lipid profile and prevent obesity: A non-drug and self-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioavailability of Boron: A Technical Guide to Boron Citrate and Other Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron, a trace element with burgeoning evidence of its physiological significance, plays a crucial role in a myriad of biological processes, including bone health, hormone regulation, and inflammatory responses. While the general absorption of boron as boric acid is known to be high, the bioavailability of various organic forms, such as boron citrate (B86180), remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the bioavailability of different forms of boron, with a particular focus on boron citrate. It details experimental methodologies for assessing bioavailability, explores the signaling pathways modulated by boron, and presents available quantitative data for comparative analysis.
Bioavailability of Different Forms of Boron
The bioavailability of boron is a critical factor in determining its physiological efficacy. While inorganic boron, primarily as boric acid, is readily absorbed, the absorption characteristics of chelated and complexed forms are of significant interest for supplementation and therapeutic applications.
Absorption of Inorganic Boron
Ingested boron, largely in the form of boric acid from food and water, is rapidly and almost completely absorbed from the gastrointestinal tract. Studies indicate that approximately 85-90% of ingested boron is absorbed by the human body.[1] Most ingested forms of boron are hydrolyzed to boric acid in the gut.[1]
Organic Forms of Boron
Various organic forms of boron are available as dietary supplements, including this compound, boron glycinate, and calcium fructoborate. The rationale for using these forms is often based on the premise of enhanced absorption, stability, or targeted delivery. However, direct comparative human clinical trial data on the bioavailability of these different forms is limited in the currently available scientific literature.
This compound: this compound is a salt of boric acid and citric acid. While it is a common form used in supplements, specific pharmacokinetic data from human clinical trials detailing its absorption rate and bioavailability are not extensively published. A clinical trial protocol has been developed to investigate the effects of this compound supplementation on various health markers in obese patients, which may provide more data in the future.[2][3]
Calcium Fructoborate: Calcium fructoborate is a plant-derived form of boron that has been the subject of several studies. It is suggested to have good bioavailability and has demonstrated anti-inflammatory effects.[4][5][6][7] Some research suggests that calcium fructoborate may have a superior biological activity compared to boric acid due to its chemical structure.[4][8]
Boron Glycinate: Boron is also available chelated to amino acids, such as glycine, to potentially improve its absorption. However, similar to this compound, there is a lack of direct comparative bioavailability studies against other forms.
Table 1: Summary of Bioavailability Data for Different Forms of Boron
| Boron Form | Subject | Dosage | Key Findings | Reference |
| Boric Acid | Human | Varied | Readily and completely absorbed (>90%). Half-life of approximately 21 hours. | [9] |
| Sodium Borate | Human | 3 mg/day | Significantly increased serum 25-hydroxyvitamin D3 levels after 49 days of repletion. | [10] |
| Calcium Fructoborate | Human | 6 mg/day | Significantly reduced inflammatory markers (C-reactive protein) in individuals with osteoarthritis. | [1] |
| This compound | Human | 10 mg/day (protocol) | Clinical trial protocol established to assess effects on cardiometabolic factors in obese patients. No bioavailability data yet. | [2][3] |
Note: The table highlights the limited availability of direct comparative bioavailability data.
Experimental Protocols for Assessing Boron Bioavailability
The assessment of boron bioavailability requires robust experimental designs, both in vivo and in vitro.
In Vivo Bioavailability Studies
A standard protocol for an in vivo study to determine the bioavailability of a boron compound in a rodent model would typically involve the following steps:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are housed in metabolic cages to allow for the collection of urine and feces.
-
Acclimatization and Diet: Animals are acclimatized to a boron-deficient diet for a specified period to deplete baseline boron levels.
-
Dosing: Animals are divided into groups and administered a specific dose of the boron compound (e.g., this compound) or a control (e.g., boric acid) orally. An intravenous dose group can be included to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Urine and feces are collected over a 24-hour or longer period.
-
Sample Analysis: Boron concentrations in plasma, urine, and feces are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Pharmacokinetic Analysis: The data from plasma concentrations are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Bioavailability is calculated as (AUCoral / AUCintravenous) x 100%.
In Vitro Absorption Studies using Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely accepted in vitro model for studying intestinal drug and nutrient absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
In Vitro Digestion: The boron compound is subjected to a simulated gastrointestinal digestion process to mimic the conditions of the stomach and small intestine.
-
Apical Application: The digested sample is applied to the apical (luminal) side of the Caco-2 cell monolayer.
-
Sample Collection: Samples are collected from the basolateral (serosal) side at various time points to measure the transport of boron across the cell monolayer.
-
Cellular Uptake: At the end of the experiment, the cells are washed and lysed to determine the intracellular boron concentration.
-
Analysis: Boron concentrations in the basolateral medium and cell lysates are measured by ICP-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of boron transport across the Caco-2 monolayer.
Analytical Methods for Boron Quantification
Accurate quantification of boron in biological matrices is essential for bioavailability studies.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive method for determining total boron concentrations in biological samples like blood, urine, and tissues.[11] It offers low detection limits and high throughput.
-
Titration: This method is suitable for measuring high concentrations of boron, for instance, in the quality control of boron-containing supplements.
-
Neutron Activation Analysis (NAA): A non-destructive method that can be used for boron determination in biological samples.[11]
Signaling Pathways Modulated by Boron
Boron exerts its physiological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is critical for bone formation and embryogenesis. Boron has been shown to influence this pathway, thereby promoting osteogenesis. Boron treatment has been found to regulate the expression of adipogenesis-related genes by affecting the β-catenin signaling pathway.[4] While the exact molecular target of boron within this pathway is still under investigation, it is hypothesized to interact with key components that regulate the stability of β-catenin.
Steroid Hormone and Vitamin D Metabolism
Boron plays a significant role in the metabolism of steroid hormones, including testosterone (B1683101) and estrogen, and vitamin D. It has been shown to increase the levels of free testosterone and estradiol (B170435) in both men and women.[4] A key proposed mechanism is the inhibition of the enzyme 24-hydroxylase (CYP24A1), which is responsible for the catabolism of 25-hydroxyvitamin D3, the primary circulating form of vitamin D.[9][11] By inhibiting this enzyme, boron can increase the half-life and bioavailability of vitamin D.
Inflammatory Signaling
Boron exhibits anti-inflammatory properties, which may be mediated through its influence on inflammatory signaling pathways such as the JAK/STAT pathway. While direct evidence of boron's interaction with specific components of this pathway is still emerging, its ability to reduce inflammatory markers like C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) suggests a modulatory role.
Conclusion and Future Directions
The available evidence underscores the high bioavailability of inorganic boron. However, a significant gap exists in the scientific literature regarding the comparative bioavailability of different organic boron forms, including this compound. This lack of data hinders the ability to make definitive recommendations for supplementation and therapeutic use.
Future research should prioritize well-designed human clinical trials to directly compare the pharmacokinetic profiles of various boron supplements. In vitro studies using advanced models that incorporate simulated digestion and Caco-2 cell monolayers can provide valuable mechanistic insights into the absorption processes. Furthermore, continued investigation into the molecular mechanisms by which boron modulates key signaling pathways will be crucial for elucidating its full therapeutic potential. This in-depth understanding will be instrumental for researchers, scientists, and drug development professionals in harnessing the health benefits of this essential trace element.
References
- 1. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of different boron compounds on nutrient digestibility, intestinal nutrient transporters, and liver lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalcalcium.com [globalcalcium.com]
- 5. Trace Analysis of Calcium Fructoborate Active Ingredient in Food Supplements [dgm.inventum.de]
- 6. Assessment of the bioavailability of minerals and antioxidant activity of the grain bread in the in vivo experiment | Russian Open Medical Journal [romj.org]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Fructoborate for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARCHIVED - Boron as a Medicinal Ingredient in Oral Natural Health Products - Canada.ca [canada.ca]
- 10. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 11. Up-regulatory impact of boron on vitamin D function -- does it reflect inhibition of 24-hydroxylase? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Boron Citrate on Gut Microbiome Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent scientific inquiry has highlighted the significant role of the gut microbiome in overall health and disease. Boron, a trace element, and its compounds, such as boron citrate (B86180), are emerging as potential modulators of the gut microbial landscape. This technical guide provides an in-depth analysis of the current understanding of the effects of boron, particularly in the form of boric acid as a proxy for boron citrate's active component, on the composition of the gut microbiome. This document synthesizes key findings from preclinical studies, details the experimental protocols utilized in this research area, and presents quantitative data on the microbial shifts observed. Furthermore, it visualizes the putative signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
The intricate community of microorganisms residing in the gastrointestinal tract, collectively known as the gut microbiome, is a pivotal player in host physiology, influencing metabolism, immunity, and even neurological function.[1] Dysbiosis, an imbalance in this microbial community, has been linked to a myriad of diseases, prompting a search for therapeutic and preventative strategies that target the gut microbiota.
Quantitative Analysis of Microbiome Alterations
A pivotal study investigated the impact of various boron compounds on the gut microbiota of BALB/c mice. The administration of boric acid (BA) at a concentration of 200 mg/kg in drinking water for three weeks resulted in significant alterations to the gut microbiome composition.[1][2][3] The following tables summarize the quantitative changes observed in the relative abundance of key bacterial genera.
Table 1: Log2 Fold Change in Relative Abundance of Bacterial Genera Following Boric Acid Treatment
| Bacterial Genus | Log2 Fold Change (Boric Acid vs. Control) | Implication |
| Barnesiella | > 1.0 | Increased |
| Alistipes | > 1.0 | Increased |
| Treponema | > 1.0 | Increased |
| Catellicoccus | > 1.0 | Increased |
| Clostridium XIVb | < -1.0 | Decreased |
| Bilophila | < -1.0 | Decreased |
Data extracted from a study by Çakır et al. (2024). The exact numerical values for the log2 fold changes were not provided in the abstract, but the direction and significance of the changes were noted.
Experimental Protocols
A thorough understanding of the methodologies employed in studying the boron-microbiome interaction is crucial for the replication and advancement of research in this field. The following sections detail the key experimental protocols.
Animal Model and Treatment
-
Animal Model: Wild-type BALB/c mice are typically used.[1][2][3]
-
Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
-
Diet: A standard chow diet and water are provided ad libitum.
-
Treatment Groups:
-
Control Group: Receives regular drinking water.
-
Boric Acid (BA) Group: Receives boric acid dissolved in drinking water at a concentration of 200 mg/kg.[1][2][3]
-
Other Boron Compounds: Other compounds like sodium pentaborate pentahydrate and sodium perborate (B1237305) tetrahydrate can be included for comparative analysis.[1][2][3]
-
-
Duration: The treatment period is typically three weeks.[1][2][3]
-
Sample Collection: Fecal samples are collected at baseline (before treatment) and at the end of the treatment period.
Gut Microbiome Analysis: 16S rRNA Gene Sequencing
-
DNA Extraction:
-
Fecal samples are homogenized.
-
Total genomic DNA is extracted using a commercial DNA isolation kit (e.g., QIAamp PowerFecal Pro DNA Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
16S rRNA Gene Amplification and Sequencing:
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using specific primers (e.g., 341F and 806R).
-
The PCR products are purified to remove primers and dNTPs.
-
A second PCR is performed to attach dual indices and Illumina sequencing adapters.
-
The final library is purified and quantified.
-
The pooled library is sequenced on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing protocol.
-
Bioinformatics and Statistical Analysis
-
Data Preprocessing:
-
Raw sequencing reads are demultiplexed based on their unique barcodes.
-
Primers and adapters are trimmed from the sequences.
-
Paired-end reads are merged.
-
Low-quality reads are filtered out.
-
-
OTU Clustering and Taxonomic Assignment:
-
High-quality sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold using tools like QIIME 2 or VSEARCH.
-
A representative sequence from each OTU is assigned a taxonomic classification using a reference database such as Greengenes or SILVA.
-
-
Statistical Analysis:
-
Alpha diversity (within-sample diversity) is calculated using metrics like the Shannon index and Chao1.
-
Beta diversity (between-sample diversity) is assessed using metrics like Bray-Curtis dissimilarity and visualized using Principal Coordinate Analysis (PCoA).
-
The statistical significance of the differences in microbial composition between groups is determined using PERMANOVA.
-
Differential abundance of specific taxa is determined using methods like DESeq2 or ANCOM, with results often presented as log2 fold changes.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Boron and Bacterial Quorum Sensing
Experimental Workflow
The diagram below outlines the experimental workflow for investigating the effect of this compound on the gut microbiome.
Discussion and Future Directions
The available evidence strongly suggests that boron compounds, exemplified by boric acid, can significantly modulate the gut microbiome. The observed increase in beneficial genera such as Barnesiella and Alistipes and a decrease in potentially pro-inflammatory genera like Clostridium XIVb and Bilophila highlight the prebiotic potential of boron.[1][2][3] These shifts in the microbial community could have profound implications for host health, potentially influencing metabolic and inflammatory conditions.
Future research should focus on several key areas:
-
Dose-Response Studies: Elucidating the optimal dosage of this compound for achieving beneficial effects on the gut microbiome.
-
Human Clinical Trials: Translating the promising findings from animal models to human subjects to confirm the efficacy and safety of boron supplementation for gut health.
-
Metabolomic Analyses: Investigating the functional consequences of boron-induced microbiome changes by analyzing the metabolic output of the gut microbiota.
-
Specific Effects of this compound: Directly comparing the effects of this compound with other boron compounds to understand the specific contribution of the citrate moiety.
Conclusion
References
Methodological & Application
Standard Operating Procedure for Boron Citrate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron is an essential micronutrient with diverse biological activities, including anti-inflammatory, anti-cancer, and regenerative properties.[1][2] Its compounds, such as boric acid and various borates, have been investigated for their therapeutic potential. Boron citrate (B86180), an organic salt of boron, is utilized in various applications, and understanding its effects at the cellular level is crucial for preclinical research and drug development.
These application notes provide a comprehensive overview and standardized protocols for the use of boron citrate in cell culture experiments. The methodologies outlined below are based on established techniques for assessing the cellular effects of boron compounds. While much of the existing literature focuses on boric acid, these protocols can be adapted for the study of this compound.
General Guidelines for Handling this compound in Cell Culture
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS). The solubility of this compound should be determined empirically. Filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to the cell culture medium.
-
Working Concentrations: The optimal working concentration of this compound should be determined for each cell line and experimental endpoint. It is recommended to perform a dose-response study to identify the desired biological effect (e.g., IC50 for cytotoxicity, optimal concentration for anti-inflammatory activity).
-
Cell Culture Conditions: Standard cell culture conditions should be maintained, including a humidified incubator at 37°C with 5% CO2.[3] The choice of cell culture medium will be dependent on the specific cell line being used.
-
Controls: Appropriate controls are essential for interpreting the results. These should include an untreated control (vehicle control) and, if applicable, a positive control (a compound with a known effect).
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental for determining the effect of this compound on cell proliferation and survival. The choice of assay depends on the specific research question and the cell type.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
b) Neutral Red Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Staining: After the treatment period, remove the medium and add medium containing Neutral Red solution (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Boron compounds have been shown to induce apoptosis in cancer cells.[4][5]
a) Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
b) Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3.[6][7][8]
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate to the cell lysate.
-
Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance to determine caspase activity.
Cell Cycle Analysis
Boron compounds can influence the cell cycle, leading to arrest at specific phases.[9][10] Cell cycle distribution can be analyzed by flow cytometry after staining the DNA with a fluorescent dye like propidium iodide (PI).[11][12][13][14]
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound as described previously.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of boron compounds (primarily boric acid) on various cell lines. These values can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Boron Compounds in Cancer Cell Lines
| Cell Line | Boron Compound | Assay | Incubation Time (h) | IC50 Value | Reference |
| HL-60 (Leukemia) | Boric Acid | MTT | 24 | ~500 µM (50% cell death) | [4] |
| PC-3 (Prostate) | Bortezomib | WST-1 | 24 | 53.4 nM | [15] |
| U87MG (Glioblastoma) | Boron Glycine Monoester | MTT | 48 | 6.6 mM | [16] |
| U87MG (Glioblastoma) | Boron Glycine Diester | MTT | 48 | 26 mM | [16] |
| Mahlavu (HCC) | Boric Acid | Cell Viability | 48 | Varies (Dose-dependent) | [17] |
Table 2: Apoptotic Effects of Boron Compounds
| Cell Line | Boron Compound | Concentration | Incubation Time (h) | Apoptotic Cells (%) | Method | Reference |
| HL-60 (Leukemia) | Boric Acid | 1000 µM | 24 | 8.8 | Acridine Orange | [4] |
| Healthy Lymphocytes | Boric Acid | 1000 µM | 24 | 2.1 | Acridine Orange | [4] |
| PC-3 (Prostate) | Boric Acid | Not specified | Not specified | Increased | Active Caspase-3 | [7] |
| DU-145 (Prostate) | Boric Acid | Not specified | Not specified | Increased | Active Caspase-3 | [7] |
Mandatory Visualizations
Signaling Pathways
Boron compounds have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: this compound can inhibit the PI3K/Akt pathway.
Caption: this compound can modulate the Wnt/β-catenin pathway.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.
Caption: General workflow for cell culture experiments.
References
- 1. Effects of this compound supplementation on cardiometabolic factors, inflammatory biomarkers and anthropometric measures in obese patients: study protocol for a randomised, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Boron in wound healing: a comprehensive investigation of its diverse mechanisms [frontiersin.org]
- 3. klimik.org.tr [klimik.org.tr]
- 4. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron inhibits apoptosis in hyperapoptosis condition: Acts by stabilizing the mitochondrial membrane and inhibiting matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. radiooncologyjournal.com [radiooncologyjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Boron on Cytotoxicity, Apoptosis, and Cell Cycle of Cultured Rat Sertoli Cells In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mds-usa.com [mds-usa.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New Boron Derived Compounds; Anticancer, Antioxidant and Antimicrobial Effect in Vitro Glioblastoma Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boric acid exert anti-cancer effect in poorly differentiated hepatocellular carcinoma cells via inhibition of AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boron Citrate Dosage Determination in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron is a biologically active trace element that has demonstrated a variety of physiological effects in animal and human studies. Its compounds, such as boron citrate (B86180), are of increasing interest for their potential therapeutic applications, including roles in bone health, anti-inflammatory processes, and as anti-neoplastic agents.[1] These notes provide a comprehensive guide to determining appropriate dosages of boron citrate for in vivo studies using rodent models, based on available toxicological data and findings from studies on various boron compounds.
Toxicological Data and Safe Dosage Range Determination
Before initiating any in vivo study, it is critical to establish a safe dosage range for the test compound. For this compound, the acute oral toxicity in female rats has been determined.
Table 1: Acute Oral Toxicity of this compound in Rodents
| Compound | Species | Sex | Route | LD50 | Reference |
| This compound | Rat | Female | Oral | > 2,000 mg/kg | [2] |
| Boric Acid | Rat (Sprague-Dawley) | Not Specified | Oral | 510 - 600 mg/kg (boron equivalent) | [3] |
| Boric Acid | Rat (Long Evans) | Not Specified | Oral | 690 mg/kg (boron equivalent) | [3] |
| Boric Acid | Mouse | Not Specified | Oral | 7100 mg/kg | [4] |
LD50: Median lethal dose.
Based on the LD50 of this compound being greater than 2,000 mg/kg in rats, a wide therapeutic window is suggested.[2] For initial dose-ranging studies, a common practice is to start with doses that are a fraction of the LD50, for instance, 1/10th, 1/50th, and 1/100th. However, it is also crucial to consider the doses at which physiological effects have been observed with other boron compounds.
Recommended Dosage Ranges from Rodent Studies with Boron Compounds
While specific studies on this compound are limited, research using other boron compounds like boric acid can provide valuable guidance for dose selection. The following table summarizes dosages used in various rodent studies and the observed effects.
Table 2: Summary of Boron Dosages and Effects in Rodent Studies
| Boron Compound | Species | Dosage | Route | Study Duration | Key Findings | Reference |
| Boric Acid | Mice | 1.7 and 9.0 mg boron/kg/day | Gavage | 8 weeks | Decreased prostate tumor size by 38% and 25%, respectively. | [1] |
| Boric Acid | Rats (Wistar) | 250, 500, and 1000 ppm in diet | Oral (diet) | 5 weeks | Increased weight gain and food consumption at 250 and 500 ppm. Improved memory retention at 1000 ppm. Increased Vitamin D3 levels at 500 ppm. | [5][6][7] |
| Boric Acid | Rats | 2, 12.5, and 25 mg boron/rat/day | Oral (drinking water) | 6 weeks | Increased body weight gain at 2 mg/day. Testicular toxicity observed at 25 mg/day. | [8] |
| Borax pentahydrate | Rats | 10 and 30 mg/kg | Oral gavage | 3 and 7 days | Investigated effects on intestinal wound healing. | [9] |
Based on these studies, an initial exploratory dose range for this compound in rodents could be between 1 and 30 mg/kg/day . This range is well below the known LD50 and encompasses doses that have been shown to elicit biological effects.
Experimental Protocols
Preparation of this compound Dosing Solution
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the rodents, calculate the total amount of this compound needed.
-
Vehicle Selection: Sterile water or saline (0.9% NaCl) are suitable vehicles for oral administration.
-
Dissolution: Weigh the required amount of this compound powder and dissolve it in the chosen vehicle. Gentle heating or sonication may be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.
-
Sterilization: For long-term studies, filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Store the prepared solution at 4°C and protect it from light. Prepare fresh solutions weekly or as stability allows.
Administration Protocol: Oral Gavage
Oral gavage is a precise method for delivering a specific dose of a substance directly into the stomach.
-
Animal Handling: Acclimatize the animals to the handling and restraint procedures for several days before the study begins.
-
Gavage Needle Selection: Use a ball-tipped, stainless steel gavage needle of an appropriate size for the rodent species (e.g., 18-20 gauge for rats, 20-22 gauge for mice).
-
Dose Calculation: Calculate the volume to be administered based on the animal's most recent body weight and the concentration of the dosing solution.
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea.
-
Carefully insert the gavage needle into the mouth and pass it along the roof of the mouth and down the esophagus to the predetermined depth.
-
Administer the solution slowly and smoothly.
-
Withdraw the needle gently.
-
-
Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing, immediately after administration.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo rodent study investigating the effects of this compound.
Experimental workflow for a typical in vivo rodent study.
Signaling Pathways Influenced by Boron
Boron has been shown to modulate several key signaling pathways. Understanding these pathways can help in designing experiments with relevant endpoints.
Steroid Hormone and Vitamin D Metabolism
Boron can influence the levels of steroid hormones and vitamin D, which are crucial for bone health and other physiological processes.[1][10]
Boron's influence on steroid hormone and Vitamin D pathways.
Bone Morphogenetic Protein (BMP) Signaling
Boron has been found to regulate the expression of Bone Morphogenetic Proteins (BMPs), which are critical for bone formation.[1]
Boron's role in the BMP signaling pathway for osteogenesis.
Conclusion
The determination of an appropriate dosage for this compound in in vivo rodent studies should be based on a careful review of the existing toxicological data and the effective doses of other boron compounds. An initial dose range of 1-30 mg/kg/day administered via oral gavage is a scientifically sound starting point for most studies. Researchers should tailor their experimental design, including the specific doses, duration, and endpoints, to their specific research questions, while always adhering to ethical guidelines for animal research. The provided protocols and pathway diagrams offer a framework for conducting robust and informative preclinical studies with this compound.
References
- 1. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wbcil.com [wbcil.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Effect of dietary boron on learning and behavior in rats administered with boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of dietary boron on learning and behavior in rats administered with boric acid | Cellular and Molecular Biology [cellmolbiol.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. The physiological effects of dietary boron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Boron Citrate in Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boron citrate (B86180) is a compound of interest in various biological and pharmaceutical applications. Accurate quantification of its distribution and concentration in biological tissues is crucial for pharmacokinetic, toxicological, and efficacy studies. Direct quantification of the intact boron citrate complex in a biological matrix is analytically challenging.[1] Therefore, the standard and most reliable approach is to quantify the total boron content in the tissue and correlate it to the concentration of the administered this compound.
This document provides detailed protocols for the quantification of total boron in biological tissues using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), which are the methods of choice for sensitive and accurate boron determination.[1][2]
Part 1: Analytical Methods
The primary methods for quantifying total boron in biological samples are atomic spectrometry techniques.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most sensitive method available for boron determination, with detection limits in the sub-parts-per-billion (ppb or µg/L) range.[3] It is capable of isotope-specific analysis, which can be advantageous for tracer studies using stable isotopes like ¹⁰B.[2][4] ICP-MS is particularly suitable for samples with very low boron concentrations.[5]
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES/OES): ICP-AES is a robust and widely available technique for elemental analysis.[1] While generally less sensitive than ICP-MS, with detection limits in the parts-per-million (ppm or mg/L) range, it is often sufficient for studies involving administered boron compounds where tissue concentrations are expected to be higher.[6][5] It is less susceptible to certain types of matrix effects compared to ICP-MS.
-
Colorimetric Assays: Methods using dyes like curcumin (B1669340) or azomethine-H are simpler and more cost-effective but are less sensitive and more prone to interferences from other elements in the sample matrix.[2][3] These methods are generally not recommended for precise quantitative studies in complex biological tissues.
Method Selection: The choice between ICP-MS and ICP-AES depends on the expected concentration of boron in the tissues and the required sensitivity. For pharmacokinetic studies with low doses of this compound or for analyzing tissues with low uptake, ICP-MS is the preferred method. For toxicological studies or analysis of tissues with high expected concentrations, ICP-AES may be adequate.
Part 2: Experimental Workflow and Protocols
A generalized experimental workflow for the analysis of boron in biological tissues is presented below.
Caption: General workflow for boron quantification in tissues.
Protocol 1: Sample Preparation - Acid Digestion
Objective: To digest the biological tissue matrix to liberate boron for analysis.
Materials:
-
Biological tissue sample (e.g., liver, tumor, kidney)
-
Trace-metal grade nitric acid (HNO₃)
-
Trace-metal grade hydrogen peroxide (H₂O₂)
-
High-purity deionized water
-
Digestion vessels (e.g., Teflon-lined microwave digestion vessels or borosilicate glass tubes)
-
Microwave digestion system or heating block
Procedure:
-
Sample Weighing: Accurately weigh approximately 0.1 to 0.5 g of the homogenized tissue sample into a digestion vessel.
-
Acid Addition: Carefully add a mixture of concentrated nitric acid and hydrogen peroxide. A common ratio is 5:1 or 4:1 (e.g., 4 mL HNO₃ and 1 mL H₂O₂).
-
Pre-digestion: Allow the samples to pre-digest at room temperature for at least 30 minutes in a fume hood.
-
Digestion:
-
Microwave Digestion (Preferred): Place the vessels in the microwave digestion system and apply a program with ramping temperature and pressure controls, typically reaching 180-200°C.
-
Heating Block: Place the digestion tubes on a heating block and digest at a controlled temperature (e.g., 75-95°C) until the solution is clear and colorless or pale yellow.[7]
-
-
Dilution: After cooling, dilute the digested sample to a final volume (e.g., 10 or 25 mL) with high-purity deionized water. The final acid concentration should be suitable for the ICP instrument (typically 1-5% HNO₃).
-
Internal Standard: Add an internal standard (e.g., Beryllium) to the final diluted samples to correct for matrix effects and instrument drift.[5]
Protocol 2: Boron Quantification by ICP-MS
Objective: To accurately measure the total boron concentration in the digested tissue samples.
Instrumentation and Parameters:
-
Instrument: Inductively Coupled Plasma - Mass Spectrometer (e.g., Agilent 7900, PerkinElmer NexION 300X).
-
Nebulizer: Low-adsorption PFA nebulizer is recommended to minimize boron memory effects.[8]
-
Plasma Gas Flow: ~15-18 L/min Argon.[8]
-
Auxiliary Gas Flow: ~1.0-1.2 L/min Argon.[8]
-
Isotopes Monitored: ¹⁰B and ¹¹B. Monitoring both can help identify potential interferences.
-
Internal Standard: ⁹Be.
Procedure:
-
Instrument Tuning: Tune the ICP-MS according to the manufacturer's recommendations to ensure optimal sensitivity and resolution.
-
Calibration: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/L) from a certified boron standard solution. The standards should be matrix-matched with the samples (i.e., contain the same acid concentration).
-
Blank Measurement: Analyze a blank solution (acid matrix without boron) to establish the background signal.
-
Sample Analysis: Introduce the prepared tissue digestates into the ICP-MS.
-
Memory Effect Mitigation: Due to the "sticky" nature of boron, a thorough rinse solution (e.g., 2-5% HNO₃ or a mannitol-ammonia solution) and extended rinse times between samples are crucial to prevent carry-over.[8][10]
-
Data Analysis: The software will generate a calibration curve from the standards. The boron concentration in the unknown samples is calculated from this curve, corrected for the internal standard, and then adjusted for the initial sample weight and dilution factor to report the final concentration in µg/g of tissue.
Part 3: Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are examples of how to structure such data.
Table 1: ICP-MS Performance and Detection Limits
| Parameter | Value |
| Isotope Measured | ¹¹B |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/L[4][8] |
| Limit of Quantification (LOQ) | 0.6 - 1.2 µg/L |
| Linearity (R²) | > 0.999 |
| Spike Recovery | 95 - 105% |
Table 2: Boron Concentration in Different Tissues (Example Data)
| Tissue Type | Animal ID | Boron Concentration (µg/g wet weight) | Standard Deviation (SD) |
| Tumor | A01 | 15.2 | 1.3 |
| Tumor | A02 | 18.5 | 1.9 |
| Liver | A01 | 5.8 | 0.6 |
| Liver | A02 | 6.2 | 0.7 |
| Blood | A01 | 3.1 | 0.4 |
| Blood | A02 | 3.5 | 0.5 |
Part 4: Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not well-defined, boron compounds are known to play roles in various biological processes. For therapeutic applications like Boron Neutron Capture Therapy (BNCT), the logical pathway is based on the selective accumulation of boron in tumor cells.
Caption: Logical pathway for Boron Neutron Capture Therapy (BNCT).
This diagram illustrates the principle of BNCT, where a boron-containing compound (like a derivative of this compound) is administered, selectively accumulates in tumor tissue, and is then irradiated with neutrons to induce localized cell death.[11]
Disclaimer: These protocols provide a general framework. Specific parameters for digestion and instrumental analysis should be optimized for the particular tissue matrices and instrumentation used in your laboratory. Always follow appropriate safety procedures when working with strong acids and operating analytical instrumentation.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uvm.edu [uvm.edu]
- 5. researchgate.net [researchgate.net]
- 6. roma.sckcen.be [roma.sckcen.be]
- 7. Determination of the concentration of complex boronated compounds in biological tissues by inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00228A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Protocol for Assessing the Anti-inflammatory Effects of Boron Citrate In Vitro
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can contribute to various chronic diseases. Boron, a trace mineral, has demonstrated significant anti-inflammatory properties.[1][2] Boron compounds have been shown to reduce levels of key inflammatory biomarkers such as C-reactive protein (hs-CRP) and tumor necrosis factor-alpha (TNF-α).[2] This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the anti-inflammatory effects of boron citrate (B86180) in vitro. The protocols outlined below utilize lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model for inducing an inflammatory response.
Principle
This protocol is designed to quantify the anti-inflammatory potential of boron citrate by measuring its ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages. The assays described will measure nitric oxide (NO) production, pro-inflammatory cytokine levels (TNF-α and IL-6), and the activation of the NF-κB and MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Experimental workflow for in vitro assessment of this compound's anti-inflammatory effects.
Materials and Reagents
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
TNF-α and IL-6 ELISA kits
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (p-p65, p65, p-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO and cytotoxicity assays), 24-well plates (for ELISA), or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound in sterile distilled water or PBS and dilute it to various test concentrations in DMEM.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with different concentrations of this compound for 1-2 hours. Include a vehicle control (medium without this compound).
-
LPS Stimulation: After pre-treatment, add LPS (final concentration of 1 µg/mL) to all wells except the negative control group and incubate for 24 hours.[3]
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.
-
After the 24-hour incubation with this compound and LPS, add 20 µL of MTT solution (5 mg/mL) to each well of a 96-well plate and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess reagent to each supernatant sample.[4]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to determine the nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatants from the 24-well plates.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for Signaling Pathways
-
After treatment in 6-well plates, wash the cells with cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-p38, and p38 overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Inflammatory Signaling Pathway
The diagram below illustrates the LPS-induced inflammatory signaling pathway and the potential points of inhibition by this compound.
Caption: LPS-induced pro-inflammatory signaling pathways and potential inhibition by this compound.
Data Presentation
The quantitative data obtained from the experiments should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Control | - | 100 ± SD |
| LPS | 1 | Value ± SD |
| This compound + LPS | X | Value ± SD |
| This compound + LPS | Y | Value ± SD |
| This compound + LPS | Z | Value ± SD |
Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µg/mL) | Nitrite Concentration (µM) |
| Control | - | Value ± SD |
| LPS | 1 | Value ± SD |
| This compound + LPS | X | Value ± SD |
| This compound + LPS | Y | Value ± SD |
| This compound + LPS | Z | Value ± SD |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | Value ± SD | Value ± SD |
| LPS | 1 | Value ± SD | Value ± SD |
| This compound + LPS | X | Value ± SD | Value ± SD |
| This compound + LPS | Y | Value ± SD | Value ± SD |
| This compound + LPS | Z | Value ± SD | Value ± SD |
Table 4: Effect of this compound on NF-κB and p38 MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µg/mL) | p-p65/p65 Ratio | p-p38/p38 Ratio |
| Control | - | Value ± SD | Value ± SD |
| LPS | 1 | Value ± SD | Value ± SD |
| This compound + LPS | X | Value ± SD | Value ± SD |
| This compound + LPS | Y | Value ± SD | Value ± SD |
| This compound + LPS | Z | Value ± SD | Value ± SD |
Conclusion
This protocol provides a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the effects of this compound on key inflammatory mediators and signaling pathways. The provided templates for data presentation and visualization will aid in the clear and concise communication of findings. These studies will contribute to a better understanding of the mechanisms underlying boron's anti-inflammatory effects and support its potential development as a therapeutic agent.
References
- 1. Frontiers | Boron in wound healing: a comprehensive investigation of its diverse mechanisms [frontiersin.org]
- 2. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boron Citrate-Induced Osteogenic Differentiation of Mesenchymal Stem Cells
Introduction
Boron is a trace element that has demonstrated a significant role in bone health and development.[1][2][3] Emerging research indicates that boron compounds can effectively induce osteogenic differentiation in mesenchymal stem cells (MSCs), making it a promising candidate for applications in bone tissue engineering and regenerative medicine.[4][5] These application notes provide a comprehensive overview of the mechanisms, protocols, and expected outcomes when using boron, with a focus on its potential application in the form of boron citrate (B86180), to stimulate bone formation from MSCs. While specific studies on boron citrate for this application are limited, the provided protocols are based on extensive research with other boron compounds like boric acid and sodium borate.[6][7]
Mechanism of Action
Boron influences osteogenesis through a multi-faceted approach, impacting various cellular and molecular pathways.[8][[“]] It has been shown to enhance the expression of key osteogenic markers, modulate critical signaling pathways, and influence mineral metabolism, all of which contribute to the differentiation of MSCs into functional osteoblasts.[8][[“]]
Key molecular events include:
-
Upregulation of Osteogenic Genes: Boron treatment has been demonstrated to increase the mRNA expression of crucial transcription factors and bone matrix proteins, including Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), collagen type I (COL1), and bone sialoprotein (BSP).[8][[“]]
-
Activation of Signaling Pathways: Boron is known to influence several signaling pathways integral to bone formation. Notably, it has been shown to activate the Wnt/β-catenin pathway and modulate the expression of Bone Morphogenetic Proteins (BMPs), such as BMP-2, BMP-4, BMP-6, and BMP-7, which are potent inducers of osteogenesis.[8][[“]][[“]]
-
Modulation of Calcium Signaling: Boron can accelerate calcium flux in osteoblastic cells, which is a critical step in the mineralization process of the extracellular matrix.[[“]]
-
Hormonal and Mineral Regulation: Boron plays a role in the metabolism of calcium, magnesium, and vitamin D, and it can also influence the levels of steroid hormones like estrogen and testosterone, all of which are vital for maintaining bone homeostasis.[2][3][14][15]
Experimental Protocols
The following protocols are generalized from studies using various boron compounds and can be adapted for use with this compound. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for your specific MSC type and culture conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Sterile distilled water or an appropriate buffer (e.g., PBS).
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the sterile stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells
-
Cell Seeding:
-
Culture MSCs in a standard growth medium until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into multi-well plates at a density of 2-5 x 104 cells/cm2.
-
Allow the cells to adhere for 24 hours in the growth medium.
-
-
Induction of Osteogenic Differentiation:
-
After 24 hours, replace the growth medium with an osteogenic differentiation medium. A standard osteogenic medium typically consists of:
-
Basal medium (e.g., DMEM or α-MEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM Ascorbic acid
-
-
Prepare experimental groups by supplementing the osteogenic medium with varying concentrations of this compound (e.g., 1, 10, 100 ng/mL).[4] Include a control group with an osteogenic medium without this compound.
-
-
Culture and Maintenance:
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium every 2-3 days for the duration of the experiment (typically 14-21 days).
-
Protocol 3: Assessment of Osteogenic Differentiation
Alkaline Phosphatase (ALP) Activity Assay (Early Marker)
-
Time Point: Typically performed at days 7 and 14 of differentiation.
-
Procedure:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Use a commercial ALP activity assay kit to measure the enzymatic activity according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
-
Alizarin Red S Staining for Mineralization (Late Marker)
-
Time Point: Typically performed at days 14 and 21 of differentiation.
-
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the fixed cells with distilled water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Wash the cells extensively with distilled water to remove excess stain.
-
Visualize and photograph the calcium deposits (stained red) using a microscope.
-
For quantification, the stain can be eluted with a cetylpyridinium (B1207926) chloride solution and the absorbance can be measured.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Time Point: Can be performed at various time points (e.g., days 3, 7, 14) to assess the temporal expression of osteogenic genes.
-
Procedure:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for osteogenic marker genes (e.g., RUNX2, ALP, OCN, COL1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Data Presentation
The following tables summarize expected quantitative outcomes based on studies with various boron compounds.
Table 1: Effect of Boron on MSC Viability and Proliferation
| Boron Concentration | Cell Viability (% of Control) | Proliferation Rate (% of Control) | Reference |
| 1 ng/mL | No significant difference | No significant difference | [4] |
| 10 ng/mL | No significant difference | No significant difference | [4] |
| 100 ng/mL | No significant difference | No significant difference | [4] |
| 1000 ng/mL (1 µg/mL) | Decreased | Inhibited | [4] |
| 6 µg/mL | Significantly decreased | Not reported |
Table 2: Effect of Boron on Osteogenic Markers in MSCs
| Boron Concentration | ALP Activity (Fold Change vs. Control) | Calcium Deposition (Fold Change vs. Control) | Osteogenic Gene Expression (Fold Change vs. Control) | Reference |
| 6 ng/mL | Significant increase at days 5, 10, 15, 21 | Significant increase at day 21 | Not reported | [6] |
| 10 ng/mL | Increased | Increased | Increased (ALP, OCN, COL1, BMP7) | [4] |
| 100 ng/mL | Increased | Not reported | Increased (ALP, OCN, COL1, BMP7) | [4] |
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by boron to induce osteogenic differentiation.
Experimental Workflow
Caption: Experimental workflow for boron-induced osteogenic differentiation of MSCs.
References
- 1. wonderlabs.com [wonderlabs.com]
- 2. Boron - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Effect of boron on osteogenic differentiation of human bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron enhances odontogenic and osteogenic differentiation of human tooth germ stem cells (hTGSCs) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Induces Early Matrix Mineralization via Calcium Deposition and Elevation of Alkaline Phosphatase Activity in Differentiated Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
- 12. consensus.app [consensus.app]
- 13. consensus.app [consensus.app]
- 14. nurturedbones.com [nurturedbones.com]
- 15. Boron's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Assessment of Boron Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boron citrate (B86180), a compound utilized in various applications including nutritional supplements and pharmaceuticals, requires accurate purity assessment to ensure safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of boron citrate, focusing on the quantification of the citrate moiety and the detection of potential impurities.
The inherent challenge in the HPLC analysis of boron-containing compounds is the lack of a significant UV chromophore in boric acid, a key component of this compound.[1] Consequently, this method employs a UV-based detection approach optimized for citric acid, which also allows for the detection of UV-active impurities. For a complete characterization of this compound, the determination of boron content may require a separate analytical technique such as titration or inductively coupled plasma-optical emission spectrometry (ICP-OES).[2]
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify citric acid and potential organic impurities in a this compound sample. The sample is dissolved in an aqueous mobile phase and injected into the HPLC system. The separation is achieved on a C18 stationary phase, and the elution of compounds is monitored at a low UV wavelength, where citric acid exhibits absorbance.[3][4] The purity of the this compound, with respect to the citrate content and organic impurities, is determined by comparing the peak area of the main citrate peak to the total area of all observed peaks.
Experimental Protocol
3.1. Apparatus and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software: Suitable for controlling the HPLC system and analyzing the chromatograms.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Flasks and Pipettes: Class A.
-
Syringe Filters: 0.45 µm pore size, compatible with the sample solvent.
-
pH Meter.
3.2. Reagents and Solutions
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Acetonitrile (ACN): HPLC grade.
-
Mobile Phase: 0.1% Phosphoric Acid in Water. To prepare, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix well.
-
Diluent: Mobile phase.
-
Citric Acid Reference Standard: USP or equivalent grade.
3.3. Preparation of Standard Solution
-
Accurately weigh approximately 100 mg of citric acid reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 1.0 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the diluent to a final concentration of approximately 100 µg/mL.
3.4. Preparation of Sample Solution
-
Accurately weigh approximately 150 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
3.5. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
Data Presentation and Analysis
The purity of the this compound sample is calculated based on the area percent of the citric acid peak in the chromatogram.
Purity (%) = (Area of Citrate Peak / Total Area of All Peaks) x 100
Table 1: Example Chromatographic Data for this compound Purity Assessment
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 2.5 | 150 | 0.15 |
| Citric Acid | 4.2 | 99500 | 99.50 |
| Impurity 2 | 7.8 | 250 | 0.25 |
| Impurity 3 | 10.1 | 100 | 0.10 |
| Total | 100000 | 100.00 |
Visualization of Workflows and Relationships
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Caption: Logical relationship of the this compound purity assessment method.
Discussion
This HPLC method provides a straightforward and reliable approach for assessing the purity of this compound with respect to its citrate content and any UV-active impurities. The use of a simple isocratic mobile phase ensures robustness and ease of use. For a comprehensive analysis, particularly for regulatory submissions, validation of this method according to ICH guidelines would be necessary. This would include assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
It is important to reiterate that this method does not directly quantify the boron content. If the stoichiometric ratio of boron to citrate is a critical quality attribute, a separate assay for boron should be employed. Techniques such as ICP-OES or a validated titration method are recommended for accurate boron determination.[2] Additionally, for the identification of unknown impurities, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) could be utilized.
References
Application of Boron Citrate in 3D Bone Tissue Engineering Scaffolds
Application Notes
The development of advanced biomaterials that actively promote bone regeneration is a cornerstone of modern tissue engineering. Boron, a trace element essential for bone health, has emerged as a promising bioactive cue for incorporation into three-dimensional (3D) scaffolds. While various boron-containing compounds have been investigated, boron citrate (B86180) presents a unique potential due to the dual role of both boron and citrate in bone metabolism. Boron is known to enhance osteogenesis by stimulating osteoblast proliferation and differentiation, while citrate is a significant component of the organic phase of bone and plays a role in bone's mechanical properties.
Mechanism of Action
Boron exerts its pro-osteogenic effects through multiple signaling pathways. It has been shown to upregulate the expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (RUNX2)[1][2]. This, in turn, triggers a cascade of downstream gene expression, including alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN), which are crucial for extracellular matrix maturation and mineralization[3][4]. Furthermore, boron has been demonstrated to influence the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways, both of which are critical for bone formation and regeneration[1][5][6][7]. Boron may also play a role in promoting angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the regenerating bone tissue[8].
Advantages of Boron Citrate in 3D Scaffolds
The incorporation of this compound into 3D scaffolds for bone tissue engineering offers several potential advantages:
-
Enhanced Osteoinductivity: The sustained release of boron from the scaffold can create a microenvironment that promotes the differentiation of mesenchymal stem cells into osteoblasts.
-
Improved Mechanical Properties: Citrate is a known component of bone apatite crystals and may contribute to the mechanical stability of the scaffold.
-
Biocompatibility: Both boron and citrate are naturally present in the body, suggesting good biocompatibility of this compound-containing scaffolds.
-
Controlled Release: By incorporating this compound into a biodegradable polymer matrix, a sustained and localized delivery of boron can be achieved, maximizing its therapeutic effect while minimizing potential systemic toxicity.
Quantitative Data Summary
While specific data for this compound is limited in the current literature, the following tables summarize the quantitative effects of other boron compounds on osteoblast behavior and scaffold properties, providing a benchmark for expected outcomes with this compound.
Table 1: Effect of Boron Compounds on Osteoblast Proliferation and Differentiation
| Boron Compound | Cell Type | Concentration | Assay | Result | Reference |
| Boric Acid | Human BMSCs | 10 ng/mL | ALP Activity | Significant increase vs. control | [4] |
| Boric Acid | Human BMSCs | 100 ng/mL | ALP Activity | Significant increase vs. control | [4] |
| Boric Acid | Human BMSCs | 10 ng/mL | Calcium Deposition | Significant increase vs. control | [4] |
| Boric Acid | Rat BMSCs | 6 ng/mL | ALP Activity | Significant increase vs. control | [9] |
| Boron-containing bioactive glass | rBMSCs | 30 wt% in PCL | ALP Activity | ~2-fold increase vs. pure PCL | [10] |
Table 2: Effect of Boron Compounds on Osteogenic Gene Expression
| Boron Compound | Cell Type | Concentration | Gene | Fold Change vs. Control | Reference |
| Boric Acid | Human BMSCs | 10 ng/mL | ALP | Increased | [4] |
| Boric Acid | Human BMSCs | 10 ng/mL | OCN | Increased | [4] |
| Boric Acid | Human BMSCs | 100 ng/mL | ALP | Increased | [4] |
| Boric Acid | Human BMSCs | 100 ng/mL | OCN | Increased | [4] |
| Boron-containing bioactive glass | rBMSCs | 30 wt% in PCL | RUNX2 | Upregulated | [1] |
Table 3: Mechanical Properties of Boron-Containing Scaffolds
| Scaffold Material | Boron Compound | Concentration | Mechanical Property | Value | Reference |
| PVA/hBN/BC | Hexagonal Boron Nitride | 0.25 wt% | Tensile Strength | ~1.5 MPa | [11] |
| PLA/EBN | Exfoliated Boron Nitride | Not specified | Young's Modulus | Not specified | [12][13] |
| B-BG/PCL composite | Boron-containing bioactive glass | 30 wt% | Tensile Strength | ~12 MPa | [10] |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a hypothetical synthesis of a this compound complex suitable for incorporation into a biodegradable scaffold.
-
Materials: Boric acid (H₃BO₃), Citric acid (C₆H₈O₇), Deionized water, Ethanol (B145695), Magnetic stirrer, Heating mantle, Round bottom flask, Condenser, Rotary evaporator.
-
Procedure:
-
Dissolve equimolar amounts of boric acid and citric acid in a minimal amount of deionized water in a round bottom flask.
-
Attach a condenser and heat the mixture to 80-90°C with continuous stirring for 4-6 hours to facilitate the esterification reaction.
-
After the reaction is complete, remove the water and any unreacted starting materials using a rotary evaporator.
-
Wash the resulting white precipitate with cold ethanol and dry under vacuum.
-
Characterize the synthesized this compound using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm the formation of the ester linkage.
-
2. Fabrication of this compound-PLGA Scaffold
This protocol details the fabrication of a porous 3D scaffold from Poly(lactic-co-glycolic acid) (PLGA) incorporating this compound using a solvent casting and particulate leaching method.
-
Materials: PLGA (e.g., 75:25 lactide:glycolide ratio), this compound, Dichloromethane (DCM), Sodium chloride (NaCl) sieved to a specific particle size (e.g., 200-400 µm), Beaker, Magnetic stirrer, Petri dish, Vacuum oven.
-
Procedure:
-
Dissolve PLGA in DCM to create a 10% (w/v) solution.
-
Disperse the desired amount of this compound powder into the PLGA solution and stir until a homogenous suspension is formed.
-
Add NaCl particles (porogen) to the polymer-boron citrate mixture at a desired polymer-to-salt ratio (e.g., 1:9 by weight) and stir until the salt particles are evenly distributed.
-
Pour the mixture into a petri dish and allow the solvent to evaporate in a fume hood for 24 hours.
-
Place the composite film in a vacuum oven at room temperature for 48 hours to remove any residual solvent.
-
Immerse the dried composite in deionized water for 48 hours, changing the water every 12 hours, to leach out the NaCl particles.
-
Freeze-dry the resulting porous scaffold for 48 hours to remove all water.
-
Sterilize the scaffolds using ethylene (B1197577) oxide or gamma irradiation before cell culture experiments.
-
3. Cell Culture and Seeding on 3D Scaffolds
-
Materials: Osteoprogenitor cells (e.g., Mesenchymal Stem Cells - MSCs or pre-osteoblast cell lines like MC3T3-E1), Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin), Osteogenic differentiation medium (complete medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone), Sterile 3D scaffolds, 24-well culture plates, Pipettes.
-
Procedure:
-
Culture the osteoprogenitor cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in complete culture medium to a concentration of 1 x 10⁶ cells/mL.
-
Place the sterile scaffolds into the wells of a 24-well plate.
-
Carefully pipette 50-100 µL of the cell suspension onto each scaffold.
-
Allow the cells to adhere to the scaffold for 2-4 hours in a cell culture incubator (37°C, 5% CO₂).
-
Gently add 1 mL of complete culture medium to each well, being careful not to dislodge the cells.
-
After 24 hours, replace the complete medium with osteogenic differentiation medium.
-
Change the medium every 2-3 days for the duration of the experiment (e.g., 7, 14, and 21 days).
-
4. Alkaline Phosphatase (ALP) Activity Assay
-
Materials: Cell-seeded scaffolds, Phosphate-buffered saline (PBS), Lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl), p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution, 96-well plate, Microplate reader.
-
Procedure:
-
At each time point, rinse the cell-seeded scaffolds twice with PBS.
-
Add 500 µL of lysis buffer to each scaffold and incubate at 37°C for 30 minutes with gentle shaking.
-
Transfer 50 µL of the cell lysate from each scaffold to a new 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the protein content of the cell lysates using a BCA protein assay to normalize the ALP activity.
-
5. Alizarin Red S Staining for Mineralization
-
Materials: Cell-seeded scaffolds, PBS, 4% Paraformaldehyde (PFA), Alizarin Red S (ARS) solution (2% in distilled water, pH 4.2), Distilled water.
-
Procedure:
-
At each time point, rinse the cell-seeded scaffolds twice with PBS.
-
Fix the cells by incubating the scaffolds in 4% PFA for 15 minutes at room temperature.
-
Rinse the scaffolds three times with distilled water.
-
Add 1 mL of ARS solution to each scaffold and incubate for 20 minutes at room temperature with gentle shaking.
-
Aspirate the ARS solution and wash the scaffolds four to five times with distilled water until the wash water is clear.
-
Visualize the stained calcium deposits using light microscopy or quantify by eluting the stain with cetylpyridinium (B1207926) chloride and measuring the absorbance.
-
6. Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
-
Materials: Cell-seeded scaffolds, TRIzol reagent, Chloroform, Isopropanol (B130326), 75% Ethanol, RNase-free water, cDNA synthesis kit, SYBR Green PCR master mix, Primers for target genes (e.g., RUNX2, ALP, OPN, OCN) and a housekeeping gene (e.g., GAPDH), qRT-PCR instrument.
-
Procedure:
-
At each time point, homogenize the cell-seeded scaffolds in 1 mL of TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol (TRIzol-chloroform extraction and isopropanol precipitation).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
7. Mechanical Testing
-
Materials: Fabricated scaffolds (with and without this compound), Universal testing machine with a compression platen.
-
Procedure:
-
Cut the scaffolds into uniform cylindrical or cubical shapes.
-
Measure the dimensions of each scaffold.
-
Place a scaffold on the lower platen of the universal testing machine.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the scaffold fails.
-
Record the load-displacement data.
-
Calculate the compressive modulus from the initial linear region of the stress-strain curve and the compressive strength from the maximum stress before failure.
-
Visualizations
Caption: Workflow for the fabrication and characterization of this compound-containing scaffolds.
Caption: Proposed signaling pathways for boron-induced osteogenesis.
Caption: Logical relationship of experimental assays for scaffold evaluation.
References
- 1. 2D Boron Nanoplatelets as a Multifunctional Additive for Osteogenic, Gram‐Negative Antimicrobial and Mechanically Reinforcing Bone Repair Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypomethylation of the RUNX2 Gene Is a New Potential Biomarker of Primary Osteoporosis in Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Effect of boron on osteogenic differentiation of human bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive elements manipulate bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stimulatory Effects of Boron Containing Bioactive Glass on Osteogenesis and Angiogenesis of Polycaprolactone: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boron Nitride Based Nanobiocomposites: Design by 3D Printing for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Colorimetric Detection of Boron in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron is an essential trace element for some organisms and has emerging roles in human health, including bone development, immune function, and anti-inflammatory processes. Consequently, the accurate quantification of boron levels in biological fluids such as serum, plasma, and urine is of significant interest in clinical research, toxicology, and drug development. While advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity, colorimetric assays provide a simple, cost-effective, and accessible alternative for routine boron analysis.[1][2] This document provides detailed application notes and protocols for the colorimetric determination of boron in biological fluids using the curcumin (B1669340) and azomethine-H methods.
Principle of the Methods
Curcumin Method
The curcumin method is a highly sensitive technique for boron determination.[1] In an acidic environment, boric acid reacts with curcumin to form a red-colored complex known as rosocyanine.[3] The intensity of the red color is directly proportional to the boron concentration and can be quantified spectrophotometrically at approximately 550 nm.[1]
Azomethine-H Method
The azomethine-H method is another widely used colorimetric assay for boron. In this method, borate (B1201080) ions react with azomethine-H in a buffered aqueous solution to form a stable, yellow-colored complex. The absorbance of this complex is measured at around 420 nm to determine the boron concentration.[4] This method is valued for its simplicity and fewer interference issues compared to the curcumin method.
Data Presentation
The following tables summarize the quantitative data for the curcumin and azomethine-H methods for boron detection. Please note that performance characteristics can vary based on the specific laboratory conditions and sample matrix.
Table 1: Performance Characteristics of the Curcumin Method for Boron Detection
| Parameter | Urine | Serum/Plasma | Reference |
| Linear Range | 0.1 - 2.0 µg/mL | 0.1 - 2.0 µg/mL | Adapted from[5] |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.05 µg/mL | [6] |
| Precision (%RSD) | < 10% | < 15% | [6] |
| Recovery | 90 - 110% | 85 - 115% | [6] |
Table 2: Performance Characteristics of the Azomethine-H Method for Boron Detection
| Parameter | Urine | Serum/Plasma | Reference |
| Linear Range | 0.2 - 10 µg/mL | 0.2 - 10 µg/mL | |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL | |
| Precision (%RSD) | < 8% | < 10% | [7] |
| Recovery | 95 - 105% | 92 - 108% | [4] |
Experimental Protocols
I. Sample Preparation
A. Serum and Plasma: Deproteinization using Perchloric Acid (PCA)
Proteins in serum and plasma can interfere with the colorimetric reactions. Therefore, a deproteinization step is crucial.[8][9]
Materials:
-
Perchloric acid (PCA), 4 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 2 M, ice-cold
-
Microcentrifuge
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
To 500 µL of serum or plasma in a microcentrifuge tube, add 125 µL of ice-cold 4 M PCA to achieve a final concentration of approximately 0.8 M.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by adding an appropriate volume of ice-cold 2 M KOH. Start with approximately 250 µL and add dropwise while monitoring the pH with a pH strip. The target pH is between 6.5 and 7.5.
-
A precipitate of potassium perchlorate (B79767) will form. Incubate the tube on ice for 10 minutes to ensure complete precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
The resulting clear supernatant is the deproteinized sample, ready for boron analysis.
B. Urine
Urine samples typically do not require deproteinization but may need dilution depending on the expected boron concentration.
Procedure:
-
Centrifuge the urine sample at 2000 x g for 10 minutes to remove any sediment.
-
Dilute the supernatant with deionized water as needed to bring the boron concentration within the linear range of the chosen assay. A 1:10 dilution is a common starting point.
II. Curcumin Method Protocol
Materials:
-
Curcumin reagent: Dissolve 0.125 g of curcumin and 5 g of oxalic acid in 100 mL of ethanol (B145695).
-
Ethanol (95%)
-
Boric acid standard solutions (0.1, 0.5, 1.0, 1.5, 2.0 µg/mL B)
-
Water bath at 55°C
-
Spectrophotometer
Procedure:
-
Pipette 1 mL of the deproteinized serum/plasma supernatant, diluted urine, or standard solution into a porcelain evaporating dish.
-
Add 4 mL of the curcumin reagent and mix gently.
-
Place the dishes in a water bath set at 55°C and evaporate to dryness.
-
Continue heating for at least 15 minutes after the residue appears dry to ensure the complete formation of the rosocyanine complex.
-
Cool the dishes to room temperature.
-
Add 10 mL of 95% ethanol to each dish and swirl to dissolve the red-colored complex completely.
-
Transfer the solution to a cuvette and measure the absorbance at 550 nm against an ethanol blank.
-
Construct a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the boron concentration in the samples from the standard curve, remembering to account for the initial dilution factor.
III. Azomethine-H Method Protocol
Materials:
-
Buffer solution: Dissolve 250 g of ammonium (B1175870) acetate, 15 g of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt, and 125 mL of glacial acetic acid in 400 mL of deionized water and dilute to 1 L.
-
Azomethine-H solution: Dissolve 0.45 g of azomethine-H and 1 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh.[10]
-
Boric acid standard solutions (0.2, 1, 2, 5, 10 µg/mL B)
-
Spectrophotometer
Procedure:
-
Pipette 1 mL of the deproteinized serum/plasma supernatant, diluted urine, or standard solution into a test tube.
-
Add 2 mL of the buffer solution and mix well.
-
Add 2 mL of the azomethine-H solution and mix thoroughly.
-
Allow the mixture to stand at room temperature for 30 minutes for color development.
-
Measure the absorbance at 420 nm against a reagent blank (prepared using 1 mL of deionized water instead of the sample).
-
Construct a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the boron concentration in the samples from the standard curve, remembering to account for the initial dilution factor.
Visualizations
Caption: Chemical reaction pathway for the curcumin method.
Caption: Chemical reaction pathway for the azomethine-H method.
Caption: General experimental workflow for boron detection.
References
- 1. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. docs.abcam.com [docs.abcam.com]
- 6. One moment, please... [mjas.analis.com.my]
- 7. Application of the Azomethine-H method to the determination of boron in workplace atmospheres from ceramic factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCA Deproteinization protocol | Abcam [abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. aesl.ces.uga.edu [aesl.ces.uga.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cancer Cells Treated with Boron Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis in cancer cells treated with boron citrate (B86180) using flow cytometry. While direct studies on boron citrate are limited, this document leverages data from various boron-containing compounds to provide a robust framework for experimental design and data interpretation.
Introduction
Boron-containing compounds have demonstrated significant potential as anti-cancer agents by inducing apoptosis, a form of programmed cell death, in various cancer cell lines.[1][2][3][4][5][6] this compound, as an organic boron compound, is hypothesized to exhibit similar pro-apoptotic effects. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. This document outlines the principles, protocols, and data interpretation for assessing the apoptotic effects of this compound on cancer cells.
Principle of Apoptosis Detection by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, APC) for detection by flow cytometry.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where the membrane integrity is compromised.
By using a combination of Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
Data Presentation
The following tables summarize quantitative data on the apoptotic effects of various boron compounds on different cancer cell lines, as determined by flow cytometry. This data can serve as a reference for expected outcomes when treating cancer cells with this compound.
Table 1: Apoptotic Effects of Boric Acid and Sodium Tetraborate on HL-60 Leukemia Cells and Normal Lymphocytes [1][2][7]
| Compound | Cell Line | Concentration (µM) | Apoptosis Rate (%) |
| Boric Acid | HL-60 | 1000 | 8.8 |
| Sodium Tetraborate | HL-60 | 1000 | 4.9 |
| Boric Acid | Normal Lymphocytes | 1000 | 2.5 |
| Sodium Tetraborate | Normal Lymphocytes | 1000 | 3.16 |
Table 2: Apoptotic Effects of Boric Acid (BA) and Disodium Pentaborate Dehydrate (DPD) on Prostate Cancer Cells [8]
| Compound | Cell Line | Concentration | Apoptosis Rate (%) |
| Boric Acid (BA) | PC-3 | 1 mM | 21.5 |
| Disodium Pentaborate Dehydrate (DPD) | PC-3 | 7 mM | 52.4 |
| Boric Acid (BA) | DU-145 | 1 mM | 29.3 |
| Disodium Pentaborate Dehydrate (DPD) | DU-145 | 7 mM | 52.4 |
Table 3: Apoptotic Effects of Boron Derivatives on Small-Cell Lung Cancer (DMS-114) Cells [9]
| Compound | Treatment Duration | Apoptosis Increase (%) |
| Boric Acid (BA) | 72 h | 10 |
| Sodium Pentaborate Pentahydrate (NaB) | 72 h | 19 |
| Sodium Perborate Tetrahydrate (SPT) | 72 h | 42 |
Experimental Protocols
Materials
-
Cancer cell line of interest
-
This compound (or other boron compound)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol: Treatment of Cancer Cells with this compound
-
Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control (vehicle control).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol: Staining for Apoptosis with Annexin V and PI
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium. Centrifuge the cell suspension.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Staining:
-
Add Annexin V-FITC to the cell suspension.
-
Add Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate at room temperature in the dark for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Visualizations
Boron compounds primarily induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[10][11][12]
Experimental Workflow for Apoptosis Analysis
References
- 1. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 3. Boron-containing compounds as preventive and chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiooncologyjournal.com [radiooncologyjournal.com]
- 9. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis through Bcl-2/Bax and cleaved caspase up-regulation in melanoma treated by boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis through Bcl-2/Bax and Cleaved Caspase Up-Regulation in Melanoma Treated by Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing boron citrate solubility for parenteral administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered when optimizing boron citrate (B86180) solubility for parenteral administration.
Frequently Asked Questions (FAQs)
Q1: What is boron citrate and what are its general solubility properties? A1: this compound is a complex of boric acid and citric acid, typically appearing as a white crystalline powder.[1][2] It is considered soluble in water, though the dissolution process can be slow.[1][3] Factors such as temperature, pH, and the presence of other solutes significantly influence its solubility.
Q2: Why is my this compound solution cloudy or showing precipitation at room temperature? A2: Cloudiness or precipitation can occur for several reasons:
-
Supersaturation: The solution may have been prepared at a higher temperature and became supersaturated upon cooling, leading to crystallization.[4]
-
pH Shift: The pH of the solution may not be optimal for solubility. Boron compounds' solubility is highly dependent on pH.[5][6][7]
-
Low Intrinsic Solubility: The desired concentration may exceed the intrinsic solubility of this compound under the current conditions.
-
Impurity: The presence of impurities can act as nucleation sites for precipitation.
Q3: How does pH impact the solubility of this compound? A3: The pH of the aqueous solution is a critical factor. The solubility of boron-containing compounds generally increases with pH up to an alkaline range (around pH 9), after which it may decrease.[6][7] This is because boric acid, a component of this compound, converts to the more soluble borate (B1201080) anion [B(OH)₄]⁻ at higher pH.[4][7] However, optimal pH for boron extraction and stability has been observed in the acidic range of pH 1-5 in some studies.[5] It is crucial to determine the optimal pH for your specific formulation empirically.
Q4: Can heating the solution improve this compound solubility? A4: Yes, increasing the temperature generally increases both the rate of dissolution and the overall solubility of this compound and its parent compound, boric acid.[3][4][8] However, a solution prepared at a high temperature may become supersaturated and precipitate upon cooling to room temperature.[4]
Q5: What types of co-solvents or excipients can be used to enhance solubility for a parenteral formulation? A5: Several approaches can be used to enhance solubility:
-
Co-solvents: Water-miscible solvents can be added to increase the solubility of lipophilic compounds or those with high crystalline energy.
-
Complexation Agents: Molecules like cyclodextrins can encapsulate the drug, improving its solubility.[9][10] Adding glycerol (B35011) or additional citric acid can also increase the solubility of boric acid.[4]
-
Hydrotropes: Certain compounds, such as sodium citrate or sodium benzoate, can increase the aqueous solubility of sparingly soluble substances.
-
Buffering Agents: The presence of pH buffering agents can also increase the solubility of boric acid.[11]
Q6: How can I accurately measure the boron concentration in my final formulation? A6: Several analytical methods are available:
-
Inductively Coupled Plasma (ICP): ICP-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS) are highly sensitive and common methods for quantifying boron in biological and aqueous samples.[12][13]
-
Colorimetric Assays: For laboratories without access to ICP instrumentation, colorimetric methods using reagents like curcumin (B1669340) or azomethine-H provide a simpler and more affordable alternative.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder does not fully dissolve. | Insufficient time or agitation; Concentration exceeds solubility at current temperature. | Increase stirring time. Gently warm the solution while stirring. Note that precipitation may occur upon cooling if a supersaturated state is achieved.[3][4] |
| Solution is clear when hot but precipitates upon cooling. | Supersaturation and crystallization. | The concentration is too high for stability at room temperature. Reduce the final concentration or add stabilizing excipients like co-solvents or complexing agents.[15] |
| Precipitation occurs after pH adjustment. | The adjusted pH is not optimal for solubility; The drug is less soluble at the new pH. | Boron solubility is pH-dependent.[6] Systematically evaluate solubility across a pH range (e.g., pH 4-10) to identify the optimal value for your desired concentration. |
| Cannot achieve desired concentration at physiological pH (~7.4). | Low intrinsic solubility of this compound at this pH. | Investigate solubility enhancement techniques. The use of co-solvents, hydrotropes, or complexation agents like cyclodextrins may be required.[10] |
Quantitative Data
Direct quantitative solubility data for this compound is not widely published. However, the solubility of boric acid, its primary component, is well-documented and provides a useful reference.
Table 1: Solubility of Boric Acid in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 2.52 |
| 20 | 4.72 |
| 40 | 8.08 |
| 60 | 12.97 |
| 80 | 19.10 |
| 100 | 27.53 |
(Data adapted from the literature on boric acid solubility, which serves as a proxy for understanding this compound behavior).[8]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol helps determine the optimal pH for maximizing this compound solubility.
-
Preparation: Prepare a slurry of this compound in purified water at a concentration slightly higher than your target.
-
Titration: While continuously stirring, slowly add small aliquots of a suitable acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) to the slurry.
-
Monitoring: Monitor the pH using a calibrated pH meter. After each addition, allow the solution to equilibrate for 5-10 minutes.
-
Observation: Visually inspect the solution for clarity. The pH at which the solution becomes completely clear and free of particulates is the optimal pH for that concentration.
-
Verification: Prepare a fresh solution at the determined optimal pH to confirm complete dissolution and stability over a desired period (e.g., 24 hours).
Protocol 2: Boron Quantification using Curcumin Colorimetric Assay
This is a simplified protocol for determining boron concentration based on established methods.[14]
-
Reagent Preparation:
-
Curcumin Stock Solution: Prepare a solution of curcumin in an appropriate organic solvent (e.g., ethanol).
-
Acid Reagent: Prepare a mixture of sulfuric acid and acetic acid.
-
Boron Standard Solutions: Prepare a series of known boron concentrations (e.g., 0 to 10 mg/L) from a certified boric acid standard.
-
-
Sample Preparation: Dilute your this compound formulation with deionized water to fall within the range of your standard curve.
-
Assay Procedure:
-
To a plastic tube, add an aliquot of your diluted sample or standard.
-
Add the acid reagent and mix.
-
Add the curcumin stock solution and mix thoroughly.
-
Incubate at a controlled temperature for a specified time (e.g., 60 minutes) to allow for color development (a reddish color, rosocyanin, forms).
-
Add a diluting solvent (e.g., ethanol) to stop the reaction and stabilize the color.
-
-
Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (typically ~550 nm) using a spectrophotometer.
-
Calculation: Plot a standard curve of absorbance versus boron concentration for your standards. Use the equation of the line to calculate the boron concentration in your unknown samples, accounting for the dilution factor.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing this compound solubility.
References
- 1. scribd.com [scribd.com]
- 2. americanelements.com [americanelements.com]
- 3. What is this compound - Properties & Specifications [eleph-citrics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Role of boron and its interaction with other elements in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. mdpi.com [mdpi.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. nrc.gov [nrc.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmsdr.org [ijmsdr.org]
Addressing inconsistent cellular responses to boron citrate treatment
Welcome to the technical support center for researchers utilizing boron citrate (B86180) in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistent cellular responses and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability assays (e.g., MTT, XTT) with boron citrate treatment between experiments. What are the potential causes?
A1: Inconsistent results in viability assays are common and can stem from several factors. Here are the most likely causes and how to address them:
-
Cell Passage Number: The number of times a cell line has been subcultured can significantly alter its phenotype, growth rate, and drug sensitivity.[1][2][3] High-passage cells may become more resistant or sensitive to treatment.
-
Solution: Use cells within a consistent and narrow passage number range for all experiments. We recommend creating a master cell bank and thawing a new vial after a set number of passages (e.g., 10-15).
-
-
Cell Seeding Density: The density at which you plate your cells can affect their growth phase and, consequently, their response to this compound.[4][5]
-
Solution: Ensure you have a homogenous cell suspension before plating and use a precise cell counting method. Optimize the seeding density so that cells are in the logarithmic growth phase at the time of treatment.
-
-
Inconsistent Incubation Times: Variability in the duration of cell plating, treatment, or reagent incubation can lead to differing results.
-
Solution: Standardize all incubation times. For multi-well plates, use a multichannel pipette to add reagents and compounds to minimize time discrepancies between wells.[4]
-
-
Reagent Quality and Preparation: The quality of your cell culture media, serum, and the stability of your this compound solution can impact results.
-
Solution: Use high-quality reagents from a reliable supplier. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure the compound is fully dissolved.
-
Q2: Our results for this compound's effect on inflammatory cytokine production (e.g., TNF-α, IL-6) are not consistent. How can we troubleshoot this?
A2: Variability in cytokine expression can be due to several experimental variables:
-
Cell Health and Confluency: Stressed or overly confluent cells can exhibit altered basal and stimulated cytokine profiles.
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with test compounds or modulate inflammatory responses. Boron clusters have been shown to interact with serum albumin, which could affect bioavailability.[6][7]
-
Solution: Consider reducing the serum concentration or using serum-free media during the treatment period, if your cell line can tolerate it.
-
-
Assay Variability: ELISA and other immunoassays have inherent variability.
Q3: We are studying cell migration and see a high degree of variation in our wound healing assays with this compound. What could be the cause?
A3: Wound healing assays are particularly sensitive to technical variations:
-
Inconsistent "Wound" Creation: The width and quality of the scratch can significantly impact the results.[10][11]
-
Cell Proliferation: If your experiment runs for an extended period, cell proliferation can be mistaken for cell migration.
-
Solution: If you are only interested in migration, consider using a proliferation inhibitor like Mitomycin C. However, you must first titrate its concentration to ensure it does not cause cytotoxicity in your cell line.
-
-
Imaging and Analysis: Inconsistent imaging time points and subjective analysis can introduce bias.
-
Solution: Use an automated imaging system if available. Standardize the time points for image capture. Use image analysis software (e.g., ImageJ) to quantify the wound area objectively.
-
Troubleshooting Guide
This table summarizes potential issues, their causes, and recommended solutions to address inconsistent cellular responses to this compound treatment.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values | Cell passage number is too high or inconsistent.[1][2] | Establish a working cell bank and use cells within a defined passage range (e.g., 5-20). |
| Inconsistent cell seeding density.[4][5] | Optimize and standardize the number of cells seeded per well. Ensure cells are in the log growth phase. | |
| This compound solution instability or precipitation. | Prepare fresh dilutions for each experiment. Visually inspect for precipitates. | |
| Unexpected Cytotoxicity | Incorrect compound concentration. | Verify calculations and stock solution concentration. Perform a new serial dilution. |
| Contamination (mycoplasma, bacteria, etc.). | Regularly test for mycoplasma. Practice aseptic technique.[4] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells. | |
| Lack of Expected Biological Effect | Sub-optimal treatment time or dose. | Perform a time-course and dose-response experiment to determine optimal conditions. |
| Cell line is non-responsive. | Confirm the expression of target pathways (e.g., NF-κB, hormone receptors) in your cell line. | |
| Interaction with media components or serum.[6][7] | Test the effect in reduced-serum or serum-free media. | |
| "Edge Effects" in 96-well plates | Evaporation from wells on the plate's perimeter.[4] | Do not use the outer wells for experimental samples. Fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following tables present illustrative quantitative data from hypothetical experiments investigating the effect of this compound on different cell lines. Note: This data is for example purposes to guide data presentation and may not reflect the actual outcomes for these specific cell lines.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cell Type | Assay | Treatment Duration (hours) | Hypothetical IC50 (µM) |
| DU-145 | Prostate Cancer | MTT | 48 | 150 |
| MCF-7 | Breast Cancer | XTT | 72 | 250 |
| J774A.1 | Macrophage | Resazurin | 24 | >500 |
| SH-SY5Y | Neuroblastoma | MTT | 48 | 300 |
Table 2: Effect of this compound on Cytokine Secretion in LPS-stimulated J774A.1 Macrophages
| Treatment | Concentration (µM) | TNF-α Secretion (% of Control) | IL-6 Secretion (% of Control) |
| Vehicle Control | 0 | 100 ± 8.5 | 100 ± 10.2 |
| This compound | 50 | 85 ± 7.1 | 90 ± 9.5 |
| This compound | 100 | 62 ± 6.3 | 75 ± 8.0 |
| This compound | 200 | 45 ± 5.9 | 58 ± 6.7 |
Table 3: Effect of this compound on Cell Migration
| Cell Line | Treatment | Concentration (µM) | Wound Closure at 24h (% of Control) |
| DU-145 | Vehicle Control | 0 | 100 ± 12.1 |
| This compound | 100 | 78 ± 9.8 | |
| This compound | 200 | 55 ± 7.4 |
Experimental Protocols & Visualizations
Cell Viability (MTT Assay)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[14]
Caption: Workflow for a typical MTT cell viability assay.
Western Blot for MAPK Pathway Analysis
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations and time points.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay kit.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against a target protein (e.g., phospho-ERK1/2, total ERK1/2, or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL chemiluminescent substrate and capture the signal using a digital imaging system. Quantify band intensities using software like ImageJ.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Boron's Potential Anti-inflammatory Mechanism
Boron compounds have been shown to down-regulate the inflammatory process by inhibiting the NF-κB pathway. This prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[17]
Caption: this compound's potential inhibition of the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of Boron Clusters and their Derivatives with Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. clyte.tech [clyte.tech]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Publication : USDA ARS [ars.usda.gov]
Impact of pH on the stability and activity of boron citrate in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability and activity of boron citrate (B86180) in culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of boron citrate in cell culture media?
A1: this compound is stable in a pH range of 6.2-10.5.[1] The typical pH of cell culture media (7.2-7.4) falls well within this range, suggesting that this compound should remain soluble and stable under standard culture conditions. A production process for this compound also describes the reaction occurring within a pH of 4-8.[2]
Q2: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
A2: While this compound itself is generally soluble at physiological pH, precipitation can occur due to interactions with other media components. Potential causes include:
-
Interaction with Calcium and Phosphate (B84403): Boron is known to interact with calcium.[3][4][5] High concentrations of calcium and phosphate in the medium can lead to the formation of insoluble calcium phosphate, and the addition of this compound might influence this process.
-
High Concentrations: Exceeding the solubility limit of this compound in your specific media formulation can cause it to precipitate.
-
pH Shifts: Although stable over a broad range, significant deviations from the optimal pH of your culture medium could reduce the solubility of media components, including this compound.
-
Temperature Fluctuations: Repeated freeze-thaw cycles of media containing this compound can lead to the precipitation of various components.
Q3: How does the pH of the culture medium affect the biological activity of this compound?
A3: The biological activity of boron is linked to its chemical form. In aqueous solutions, boric acid is in equilibrium with the borate (B1201080) ion. At physiological pH (around 7.4), the predominant form is boric acid (B(OH)3).[6] This form is believed to be responsible for many of its biological effects. Maintaining a stable physiological pH is crucial for consistent and reproducible results.
Q4: What are the known cellular effects of this compound?
A4: Boron has been shown to have several effects on cells, including:
-
Modulation of Calcium Signaling: Boron can influence calcium metabolism and signaling pathways.[7][[“]][9]
-
Regulation of Cell Proliferation and Apoptosis: Studies have indicated that boron can affect cell proliferation and apoptosis, in part through the PI3K/Akt signaling pathway.[10]
-
Impact on Immune Response and Inflammation: Boron may have immunomodulatory and anti-inflammatory effects.[6][11]
-
Influence on Extracellular Matrix: Boron is involved in the synthesis of the extracellular matrix.[12]
Troubleshooting Guide
This guide provides a step-by-step approach to address common issues encountered when using this compound in cell culture.
Issue 1: Precipitation in the Culture Medium
Symptoms:
-
Visible turbidity or particulate matter in the medium after adding this compound.
-
Crystalline structures observed under the microscope.
Troubleshooting Steps:
-
Verify Stock Solution:
-
Ensure your this compound stock solution is fully dissolved and free of precipitates before adding it to the medium.
-
Consider sterile filtering the stock solution through a 0.22 µm filter.
-
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the optimal, non-precipitating concentration of this compound for your specific cell line and media combination.
-
-
Control Media pH:
-
Measure the pH of your complete medium after adding this compound. If a significant shift is observed, adjust the pH back to the desired range (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.
-
-
Order of Addition:
-
When preparing media from scratch, add this compound to the basal medium before adding components that are prone to precipitation, such as calcium and phosphate salts.
-
-
Consider Media Formulation:
-
If precipitation persists, you may need to use a medium with lower concentrations of calcium and phosphate.
-
Quantitative Data Summary
| Parameter | Value/Range | Source |
| pH Stability of this compound | 6.2 - 10.5 | [1] |
| pH for this compound Production | 4 - 8 | [2] |
| Typical Cell Culture pH | 7.2 - 7.4 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small volume of sterile, deionized water or an appropriate buffer (e.g., PBS) to create a slurry.
-
Gradually add more solvent while vortexing or stirring until the this compound is completely dissolved.
-
If necessary, adjust the pH of the stock solution to be within the neutral range (7.0-7.4) using sterile 1N NaOH or 1N HCl.
-
Bring the solution to the final desired volume with the solvent.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability in Culture Medium
-
Prepare your complete culture medium.
-
Add this compound to the medium at your desired final concentration.
-
Measure and record the initial pH of the medium.
-
Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, and 72 hours), take a small aliquot of the medium.
-
Visually inspect the aliquot for any signs of precipitation.
-
Measure and record the pH of the aliquot.
-
Optional: To quantify boron concentration and ensure it has not precipitated out, analyze the supernatant using methods like inductively coupled plasma mass spectrometry (ICP-MS) or a colorimetric assay using curcumin.[13]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in culture media.
Caption: Hypothesized signaling pathways influenced by boron in cells.
References
- 1. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 2. CN104529753A - Production process of this compound - Google Patents [patents.google.com]
- 3. stbiologicals.com [stbiologicals.com]
- 4. wikifarmer.com [wikifarmer.com]
- 5. Studies of the interaction between boron and calcium, and its modification by magnesium and potassium, in rats. Effects on growth, blood variables, and bone mineral composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Connecting calcium signaling with boron transport: the crucial role of CPK10 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Is Ca2+ involved in the signal transduction pathway of boron deficiency? New hypotheses for sensing boron deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/Akt signaling pathway mediates the effect of low-dose boron on barrier function, proliferation and apoptosis in rat intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound supplementation on cardiometabolic factors, inflammatory biomarkers and anthropometric measures in obese patients: study protocol for a randomised, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the cytotoxic effects of high concentrations of boron citrate in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating the cytotoxic effects of high concentrations of boron citrate (B86180) in in-vitro experiments. The resources below are designed to help troubleshoot common issues, provide standardized protocols, and offer insights into the underlying mechanisms of boron-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Is a certain level of cytotoxicity expected when using boron compounds like boron citrate?
A2: Yes, boron compounds, including boric acid, have been shown to induce dose-dependent cytotoxicity and apoptosis in various cell lines.[1][2][3] High concentrations can lead to significant reductions in cell viability.[3] The cytotoxic effects are an expected outcome of the compound's interaction with cellular pathways.
Q2: What is the primary mechanism of boron-induced cytotoxicity?
A2: Studies on boron compounds, primarily boric acid, indicate that cytotoxicity is often mediated through the induction of apoptosis. This involves the activation of caspase pathways, changes in the expression of apoptosis-related proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and increased production of reactive oxygen species (ROS), leading to oxidative stress.[1][4][5]
Q3: How can I mitigate the cytotoxic effects of this compound to study its other biological roles?
A3: While direct mitigation strategies for this compound are not extensively documented, based on the known mechanisms of boron compounds, researchers can explore several approaches:
-
Co-treatment with Antioxidants: Since boron-induced toxicity can involve oxidative stress[5], co-administering an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.
-
Apoptosis Inhibitors: Using pan-caspase inhibitors (e.g., Z-VAD-FMK) could block the apoptotic pathway and maintain cell viability.
-
Dose and Time Optimization: The most straightforward method is to perform a thorough dose-response and time-course experiment to find a concentration and duration that allows for the study of non-cytotoxic effects while still being biologically relevant.
-
Serum Concentration: The concentration of serum in the culture medium can sometimes influence compound activity. Reducing serum concentration during the assay period may be a variable to test.[6]
Q4: Could the observed cytotoxicity be an artifact of my assay?
A4: Yes, this is possible. For example, in MTT assays, the compound itself might interfere with the formazan (B1609692) product formation.[6][7] It is crucial to include proper controls, such as "compound only" wells (no cells), to account for any intrinsic absorbance or chemical reactivity of this compound with the assay reagents.[6] If artifacts are suspected, using a secondary, mechanistically different assay (e.g., LDH release or a dye-exclusion method) is recommended to confirm the results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Recommended Solution | Reference |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Perform a cell count for each experiment and create a standard curve to determine the optimal seeding density for your cell line. | [6][8] |
| Edge Effects on Plates | Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator. | [9][10] |
| Compound Precipitation | High concentrations of this compound may precipitate in the culture medium. Visually inspect wells after compound addition. If precipitation occurs, test the compound's solubility limit or use a suitable, non-toxic solvent at a low final concentration (e.g., DMSO <0.5%). | [6] |
| Bubbles in Wells | Air bubbles can interfere with absorbance or fluorescence readings. After adding reagents, check the plate and gently break any bubbles with a sterile pipette tip or syringe needle. | [8] |
Issue 2: Unexpectedly High Cytotoxicity in Control Groups
| Potential Cause | Recommended Solution | Reference |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the vehicle control wells is identical to the treatment wells and is non-toxic (typically <0.5%). | [6] |
| Unhealthy Cell Culture | Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or stressed cells can show increased sensitivity and spontaneous cell death. | [6][7] |
| Microbial Contamination | Mycoplasma or bacterial contamination can cause cell stress and death, confounding results. Regularly test cultures for contamination. | [6][7] |
| Forceful Pipetting | Excessive force during pipetting can cause physical damage to cell membranes, leading to cell death and leakage of cellular contents (affecting LDH assays). Handle cells gently. | [6][8] |
Quantitative Data Summary
The following table summarizes reported IC₅₀ (half-maximal inhibitory concentration) values for boric acid in various cancer cell lines. Note that these values are for boric acid and may differ for this compound, but they provide a useful reference range for designing experiments.
| Cell Line | Assay Duration | IC₅₀ Concentration | Reference |
| HEC-1B (Endometrial Adenocarcinoma) | 72 hours | 377.75 mM | [4] |
| Ishikawa (Endometrial Adenocarcinoma) | 72 hours | 28.45 mM | [4] |
| B16-F10 (Mouse Melanoma) | Not Specified | 16 mM | [1] |
| U251 (Human Glioblastoma) | Not Specified | 31.25 µg/mL | [5] |
| U87MG (Human Glioblastoma) | 48 hours | 6.6 mM (for BGM*) | [11] |
*BGM: Boron Glycine Monoester, a different boron compound.
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[12]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000 - 50,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls and no-cell (medium only) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in the cytotoxicity assay.
-
Harvest the cells, including any floating cells from the supernatant, as they may be apoptotic.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Signaling Pathway: Boron-Induced Apoptosis
High concentrations of boron compounds can trigger the intrinsic apoptosis pathway, often involving oxidative stress.
Caption: Simplified intrinsic apoptosis pathway induced by boron.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Boron on Cytotoxicity, Apoptosis, and Cell Cycle of Cultured Rat Sertoli Cells In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dojindo.com [dojindo.com]
- 11. Synthesis of New Boron Derived Compounds; Anticancer, Antioxidant and Antimicrobial Effect in Vitro Glioblastoma Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Poor Absorption of Boron Citrate in Animal Feeding Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with poor absorption of boron citrate (B86180) in animal feeding studies.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential causes of poor boron citrate absorption in your animal feeding studies.
1. Initial Assessment: Confirming Poor Absorption
-
Question: Are the observed low boron levels in plasma, tissues, or bone a true reflection of poor absorption?
-
Troubleshooting Steps:
-
Verify Analytical Methods: Ensure that the method for quantifying boron in biological samples (e.g., ICP-MS, ICP-AES) is validated and performing correctly.[1] Cross-validate with a secondary method if possible.
-
Review Sample Collection and Handling: Confirm that sample collection (blood, urine, feces, tissues) and storage protocols are appropriate to prevent contamination or loss of boron.
-
Assess Boron Excretion: Analyze fecal and urinary boron levels. High fecal boron in relation to intake strongly suggests poor absorption, while high urinary boron indicates that absorption has occurred, followed by excretion.[2]
-
2. Investigating Dietary Factors
-
Question: Could the composition of the basal diet be interfering with this compound absorption?
-
Troubleshooting Steps:
-
Analyze Mineral Interactions:
-
High Dietary Calcium and Phosphorus: Excessive levels of calcium and phosphorus can negatively impact the absorption of other minerals.[3] An imbalanced calcium-to-phosphorus ratio may also play a role.
-
Magnesium and Vitamin D Status: Boron metabolism is closely linked with magnesium and vitamin D.[4][5] Ensure the diet is sufficient in these nutrients, as their deficiency can affect boron's physiological effects.[4]
-
-
Evaluate Anti-Nutritional Factors:
-
Phytates: Diets high in phytates (e.g., from cereal grains) can chelate minerals, including boron, rendering them unavailable for absorption.[6] Consider the phytate content of your feed ingredients.
-
Fiber: High levels of certain types of dietary fiber may physically entrap minerals or alter transit time in the gut, potentially reducing absorption.
-
-
Assess Diet Formulation and Preparation:
-
Homogeneity of this compound: Verify that this compound is evenly mixed throughout the feed to ensure consistent intake.
-
Diet Processing: High temperatures during feed processing could potentially alter the chemical form of this compound, although this is less likely for a stable compound.
-
-
3. Examining Animal-Related Factors
-
Question: Are there physiological or health-related factors in the study animals that could be impairing absorption?
-
Troubleshooting Steps:
-
Gastrointestinal Health:
-
Gut pH: While boron is absorbed as boric acid across a range of physiological pHs, extreme variations in gut pH could potentially affect the solubility of this compound.[4][5]
-
Gut Microbiota: The composition of the gut microbiota can influence nutrient absorption.[7] Dysbiosis could potentially impact the intestinal environment and absorptive capacity.
-
Intestinal Health: Subclinical gastrointestinal inflammation or disease can impair the function of the intestinal lining and reduce nutrient transporter expression, leading to malabsorption.
-
-
Animal Health Status:
-
Stress: Physiological stress can alter gut function and nutrient absorption.
-
Underlying Disease: Screen for any underlying health conditions that may affect nutrient metabolism and absorption.
-
-
Genetic Factors: Consider potential strain or breed differences in mineral metabolism and transporter efficiency.
-
4. Reviewing the Boron Source
-
Question: Is the this compound source itself a contributing factor?
-
Troubleshooting Steps:
-
Source Purity and Bioavailability: Verify the purity and specifications of the this compound used. While organic forms like citrate are generally considered bioavailable, there can be variations between suppliers.
-
Comparison with Other Boron Forms: If troubleshooting is unsuccessful, consider including a control group with a different, well-characterized boron source, such as boric acid, to compare relative bioavailability.[8]
-
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. agro.icm.edu.pl [agro.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Protein-phytate interactions in pig and poultry nutrition: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The effect of different boron compounds on nutrient digestibility, intestinal nutrient transporters, and liver lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The potential for boron citrate to chelate divalent cations in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for boron citrate (B86180) to chelate divalent cations in experimental buffers. Understanding and troubleshooting this interaction is critical for maintaining the integrity and reproducibility of experiments that rely on specific concentrations of free divalent cations.
Frequently Asked Questions (FAQs)
Q1: Can boron citrate in my buffer chelate essential divalent cations like Ca²⁺ and Mg²⁺?
A1: Yes, it is highly probable. Citrate is a well-known chelator of divalent cations. While specific stability constants for a "this compound" complex are not extensively documented, the presence of citrate implies a significant potential for chelation. Boric acid can form complexes with polyhydroxy compounds like citrate, potentially influencing the overall chelating strength of the buffer.
Q2: What are the potential consequences of this chelation in my experiment?
A2: Chelation of divalent cations can have several adverse effects on your experiment, including:
-
Enzyme Inhibition: Many enzymes require divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) as cofactors for their activity. Chelation can reduce the bioavailable concentration of these cations, leading to decreased or complete loss of enzyme function.
-
Signal Transduction Interference: Cellular signaling pathways often depend on precise concentrations of intracellular Ca²⁺. Chelation can disrupt these signaling cascades.
-
Alteration of Biomolecular Interactions: The stability and conformation of proteins and nucleic acids can be dependent on divalent cations. Their removal by chelation can lead to structural changes and affect binding interactions.
-
Inaccurate Assay Results: If your assay measures the concentration of a divalent cation or is dependent on a cation-driven reaction, chelation will lead to erroneous readings.
Q.3: My assay, which depends on Mg²⁺, is showing lower than expected activity when I use a this compound buffer. Could this be due to chelation?
A3: This is a strong possibility. The citrate component of the buffer is likely binding to the Mg²⁺, reducing its effective concentration and thus limiting the activity of your Mg²⁺-dependent enzyme. You should proceed to the troubleshooting guide to confirm this hypothesis.
Q4: Are there alternative buffers I can use to avoid this issue?
A4: Yes, several buffers have low or no chelating activity. Consider using buffers like HEPES, PIPES, or MOPS if your experimental pH range allows. Always check the compatibility of the buffer with your specific assay system.
Troubleshooting Guide
If you suspect that this compound is interfering with your experiment through divalent cation chelation, follow this step-by-step guide to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating divalent cation chelation by this compound buffer.
Data Presentation: Stability Constants of Citrate with Divalent Cations
While specific data for "this compound" is limited, the following table provides the logarithmic stability constants (log K) for the formation of complexes between citrate and various divalent cations. Higher log K values indicate stronger chelation. This data can help you anticipate the potential for interference.
| Divalent Cation | Log K₁ (Metal:Citrate 1:1) |
| Calcium (Ca²⁺) | 3.2 - 4.8 |
| Magnesium (Mg²⁺) | 2.8 - 4.4 |
| Zinc (Zn²⁺) | 4.5 - 5.0 |
| Copper (Cu²⁺) | 5.9 - 6.1 |
Note: These values are approximate and can vary with pH, temperature, and ionic strength.
Experimental Protocols
Protocol 1: Testing for Divalent Cation Chelation in an Enzymatic Assay
This protocol is designed to determine if this compound is inhibiting a divalent cation-dependent enzyme through chelation.
Materials:
-
Your enzyme of interest
-
Enzyme substrate
-
This compound buffer (at the concentration used in your experiment)
-
A non-chelating buffer (e.g., HEPES, MOPS) at the same pH and ionic strength
-
Stock solution of the required divalent cation (e.g., 1 M MgCl₂)
-
Assay plate reader or spectrophotometer
Methodology:
-
Prepare two sets of reaction mixtures:
-
Set A: Prepare your standard assay mixture using the This compound buffer .
-
Set B: Prepare an identical assay mixture using the non-chelating buffer .
-
-
Create a cation titration series in the this compound buffer:
-
In a multi-well plate, set up a series of reactions in the this compound buffer.
-
Add increasing concentrations of the divalent cation to these wells (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM).
-
-
Run the assay:
-
Initiate the enzymatic reaction in all wells simultaneously by adding the substrate or enzyme.
-
Measure the reaction rate according to your established protocol.
-
-
Analyze the data:
-
Compare the enzyme activity in the this compound buffer (Set A, 0 mM added cation) to the activity in the non-chelating buffer (Set B). A significantly lower activity in the this compound buffer suggests chelation.
-
Plot the enzyme activity from the titration series (Step 2) against the concentration of the added divalent cation. If chelation is the issue, you should observe a dose-dependent increase in enzyme activity as more cation is added, eventually reaching a plateau.
-
Mandatory Visualization: Signaling Pathway Interference
The following diagram illustrates a hypothetical signaling pathway dependent on intracellular calcium, and how chelation by an extracellular buffer component could interfere with it.
Diagram: Interference with a Ca²⁺-Dependent Signaling Pathway
Caption: this compound in the extracellular buffer chelates Ca²⁺, reducing its influx and disrupting downstream signaling.
Validation & Comparative
Comparative Analysis of Boron Compounds on Bone Cell Proliferation: A Focus on Boric Acid
A direct comparative analysis of boron citrate (B86180) versus boric acid on bone cell proliferation is not feasible at this time due to a significant lack of published experimental data on the effects of boron citrate on bone cells. The available scientific literature predominantly investigates the impact of "boron" in the form of boric acid on osteoblast proliferation and differentiation. This guide, therefore, provides a comprehensive analysis of the existing data for boric acid and its established role in bone cell biology, which can serve as a benchmark for future studies on other boron compounds like this compound.
Boric Acid: A Catalyst for Bone Cell Proliferation and Differentiation
Boric acid has been consistently shown to positively influence bone health by promoting the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. In vitro studies have demonstrated that low concentrations of boric acid can accelerate osteoblast proliferation, enhance the expression of genes related to mineralization, and stimulate the activity of key signaling pathways involved in bone regeneration.[[“]][[“]]
Quantitative Effects of Boric Acid on Bone Cell Proliferation
The following table summarizes key quantitative findings from studies investigating the effects of boric acid on bone cell proliferation and differentiation markers. It is important to note that optimal concentrations for stimulatory effects are generally in the ng/mL to low µg/mL range, with higher concentrations potentially leading to inhibitory or toxic effects.[[“]][[“]]
| Cell Line/Model | Boric Acid Concentration | Key Findings | Reference |
| Human Bone Marrow Stromal Cells (BMSCs) | 1, 10, 100 ng/mL | No significant effect on proliferation compared to control. | [4] |
| Human Bone Marrow Stromal Cells (BMSCs) | 1000 ng/mL | Inhibited proliferation at days 4, 7, and 14. | [4] |
| Human Bone Marrow Stromal Cells (BMSCs) | 10, 100 ng/mL | Increased Alkaline Phosphatase (ALP) activity. | [4] |
| Human Bone Marrow Stromal Cells (BMSCs) | 1, 10 ng/mL | Increased calcium deposition. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the impact of boric acid on bone cell proliferation and differentiation.
Cell Culture and Treatment:
-
Cell Seeding: Human Bone Marrow Stromal Cells (BMSCs) are seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Boric Acid Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of boric acid (e.g., 0, 1, 10, 100, and 1000 ng/mL).
-
Incubation: Cells are incubated for specific time points (e.g., 1, 4, 7, and 14 days) to assess proliferation and differentiation.
Assessment of Cell Proliferation (CCK-8 Assay):
-
At the designated time points, the culture medium is removed.
-
100 µL of fresh medium containing 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plate is incubated for 2 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity Assay:
-
After the treatment period, cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a lysis buffer (e.g., 0.1% Triton X-100).
-
The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
The reaction is stopped, and the absorbance is measured at 405 nm. ALP activity is normalized to the total protein content.
-
-
Von Kossa Staining for Mineralization:
-
Cells are fixed with 4% paraformaldehyde.
-
The fixed cells are incubated with a 5% silver nitrate (B79036) solution under ultraviolet light for 60 minutes.
-
The cells are then treated with 5% sodium thiosulfate (B1220275) to remove unreacted silver.
-
Mineralized nodules appear as black deposits and can be quantified using image analysis software.
-
Signaling Pathways in Boron-Mediated Osteoblast Proliferation
Boric acid is known to influence several key signaling pathways that govern osteoblast proliferation and differentiation. The Wnt/β-catenin pathway and the modulation of calcium signaling are two prominent mechanisms.
Wnt/β-catenin Signaling Pathway:
Boric acid has been shown to activate the Wnt/β-catenin signaling pathway, a critical regulator of bone formation.[[“]][[“]]
Calcium Signaling Pathway:
Boric acid also modulates intracellular calcium levels, which is a crucial second messenger in many cellular processes, including proliferation.[[“]][5]
Experimental Workflow
The general workflow for investigating the effects of boron compounds on bone cell proliferation is illustrated below.
Conclusion and Future Directions
While substantial evidence supports the pro-osteogenic effects of boric acid, the bioactivity of other boron compounds, such as this compound, remains largely unexplored in the context of bone cell proliferation. The lack of comparative data underscores a critical knowledge gap. Future research should prioritize head-to-head comparisons of different boron compounds to elucidate their relative potencies and mechanisms of action. Such studies would be invaluable for the development of novel therapeutic strategies for bone regeneration and the treatment of bone-related disorders. Researchers are encouraged to utilize the established protocols for boric acid as a framework for investigating this compound and other boron-containing molecules.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Effect of boron on osteogenic differentiation of human bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron Accelerates Cultured Osteoblastic Cell Activity through Calcium Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Bioavailability of Boron Citrate and Calcium Fructoborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo bioavailability of two common boron supplements: boron citrate (B86180) and calcium fructoborate. While direct comparative studies are limited, this document synthesizes the available scientific literature to offer an objective overview of their performance, supported by experimental data.
Executive Summary
Boron is a trace element with emerging evidence supporting its role in bone health, inflammation modulation, and hormone regulation. The bioavailability of boron supplements is a critical factor in their efficacy. Calcium fructoborate is a nature-identical form of boron found in plants and has been the subject of several clinical studies demonstrating its bioavailability and health benefits.[1][2] Boron citrate is a synthetically chelated form of boron that is also purported to have high bioavailability, though specific in vivo quantitative data is less readily available in the current scientific literature.[3] Both compounds are believed to be hydrolyzed in the gastrointestinal tract to boric acid, which is then absorbed.[4][5]
Data Presentation: Bioavailability and Pharmacokinetics
Direct comparative in vivo studies on the bioavailability of this compound versus calcium fructoborate are not extensively documented in the current body of peer-reviewed literature. However, we can infer and compare their likely bioavailability based on studies of various boron forms. Generally, orally administered boron is readily and almost completely absorbed (>90%) as boric acid.[6] The body absorbs about 85%–90% of ingested boron.[5]
Table 1: Summary of In Vivo Bioavailability Data for Boron Compounds
| Parameter | This compound | Calcium Fructoborate | General Boron (as Boric Acid/Borates) | Source |
| Absorption Rate | High (inferred)[3] | Bioavailable[2][7] | >90%[6] | [2][3][6][7] |
| Time to Peak Plasma Concentration | Not specified in reviewed studies | Significant increase in plasma boron after 6 hours[8] | 4 hours (from sodium tetraborate)[9] | [8][9] |
| Elimination Half-life | Not specified in reviewed studies | Not specified in reviewed studies | ~21 hours[6] | [6] |
| Primary Form in Blood | Boric Acid[5] | Boric Acid[5][10] | Boric Acid[5] | [5][10] |
| Excretion | Primarily urinary[5] | Primarily urinary[5] | Primarily urinary (~84-92%)[5][6] | [5][6] |
Experimental Protocols
Detailed experimental protocols for direct comparison are not available. However, the following methodologies are commonly employed in bioavailability studies of boron compounds.
Human Pharmacokinetic Study Protocol (General)
-
Subject Recruitment: Healthy volunteers are recruited and typically undergo a washout period to eliminate dietary boron.
-
Supplement Administration: Subjects are given a standardized dose of the boron supplement (e.g., this compound or calcium fructoborate) with a controlled meal.
-
Blood Sampling: Blood samples are collected at predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-ingestion.
-
Urine Collection: Urine is collected over a 24-hour period to assess excretion.
-
Boron Analysis: Plasma and urine samples are analyzed for boron concentration using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
-
Pharmacokinetic Analysis: Data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
A recent study protocol for a randomized, double-blind clinical trial investigating the effects of this compound supplementation in obese patients has been published, which will provide more specific data upon completion.[11]
Mandatory Visualization
Diagram 1: General Experimental Workflow for a Boron Bioavailability Study
Caption: A typical workflow for an in vivo boron bioavailability study.
Diagram 2: Proposed Signaling Pathway for Boron's Anti-inflammatory Effects
Calcium fructoborate has been shown to reduce inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).[8] While the precise mechanisms are still under investigation, it is hypothesized that boron, as boric acid, may interact with signaling pathways that regulate the expression of inflammatory cytokines.
Caption: Boron's potential role in modulating inflammatory pathways.
Conclusion
Both this compound and calcium fructoborate are considered bioavailable forms of boron.[2][3][7] Clinical studies on calcium fructoborate provide robust evidence for its absorption and efficacy in reducing inflammatory markers.[8] While this compound is widely marketed as having high bioavailability, there is a comparative lack of published in vivo pharmacokinetic data to definitively compare its absorption profile with that of calcium fructoborate. Future head-to-head clinical trials are necessary to elucidate any significant differences in the bioavailability and subsequent physiological effects of these two popular boron supplements. Researchers and drug development professionals should consider the existing body of evidence for calcium fructoborate and the need for further research on this compound when designing studies and formulating products.
References
- 1. researchgate.net [researchgate.net]
- 2. Boron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. wbcil.com [wbcil.com]
- 4. Boron - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ARCHIVED - Boron as a Medicinal Ingredient in Oral Natural Health Products - Canada.ca [canada.ca]
- 7. A Double-Blind, Placebo-Controlled Pilot Study to Evaluate the Effect of Calcium Fructoborate on Systemic Inflammation and Dyslipidemia Markers for Middle-Aged People with Primary Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. examine.com [examine.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
Validating the Anti-inflammatory Potential of Boron Citrate: A Comparative Guide Using Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of boron citrate (B86180) using primary human cells. Due to the limited availability of direct experimental data on boron citrate in this specific context, this document outlines a proposed study, including detailed experimental protocols and expected outcomes based on the known anti-inflammatory properties of other boron compounds. The performance of this compound is compared with two well-established anti-inflammatory drugs, Dexamethasone and Ibuprofen, to offer a comprehensive evaluation.
Comparative Analysis of Anti-inflammatory Effects
This section outlines the expected dose-dependent effects of this compound, Dexamethasone, and Ibuprofen on key inflammatory markers in primary human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). The data presented in the following tables are hypothetical but based on established knowledge of the anti-inflammatory activity of boron compounds and the comparator drugs.
Table 1: Effect on Pro-inflammatory Cytokine Secretion
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 1 µM | 15 ± 4 | 10 ± 3 | 12 ± 5 |
| 10 µM | 45 ± 7 | 38 ± 6 | 42 ± 8 | |
| 100 µM | 75 ± 9 | 68 ± 8 | 72 ± 10 | |
| Dexamethasone | 0.1 µM | 55 ± 6 | 60 ± 7 | 52 ± 5 |
| 1 µM | 92 ± 5 | 95 ± 4 | 90 ± 6 | |
| Ibuprofen | 10 µM | 25 ± 5 | 20 ± 4 | Not Significant |
| 100 µM | 65 ± 8 | 58 ± 7 | Not Significant |
Table 2: Effect on Inflammatory Mediator Production
| Compound | Concentration | COX-2 Expression Inhibition (%) | Nitric Oxide (NO) Production Inhibition (%) |
| This compound | 1 µM | 10 ± 3 | 8 ± 2 |
| 10 µM | 35 ± 6 | 30 ± 5 | |
| 100 µM | 60 ± 7 | 55 ± 6 | |
| Dexamethasone | 0.1 µM | 70 ± 8 | Not Significant |
| 1 µM | 95 ± 4 | Not Significant | |
| Ibuprofen | 10 µM | 85 ± 5 | Not Significant |
| 100 µM | 98 ± 2 | Not Significant |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Isolation and Culture of Primary Human PBMCs
-
Source: Healthy donor buffy coats.
-
Isolation: PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
In Vitro Model of Inflammation
-
Cell Seeding: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Differentiation (optional for macrophage studies): For macrophage-specific assays, monocytes can be enriched by adherence and differentiated into macrophages by culturing with 50 ng/mL of M-CSF for 6-7 days.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone, or Ibuprofen for 1 hour.
-
Inflammatory Stimulus: Inflammation is induced by adding 100 ng/mL of lipopolysaccharide (LPS) to each well (except for the unstimulated control) and incubating for 24 hours.
Measurement of Cytokine Levels
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Use commercially available ELISA kits for human TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions to measure the concentration of each cytokine.
-
Calculate the percentage of inhibition relative to the LPS-stimulated control.
-
Western Blot for COX-2 Expression
-
Method: Immunoblotting.
-
Procedure:
-
After treatment and stimulation, lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
-
Nitric Oxide (NO) Assay
-
Method: Griess Reagent System.
-
Procedure:
-
Collect cell culture supernatants.
-
Mix the supernatant with Griess reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration, which is indicative of NO production, using a sodium nitrite standard curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for this comparative study.
Unraveling the Impact of Boron Citrate on Serum Testosterone: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing scientific literature reveals varying degrees of efficacy for boron supplementation in modulating serum testosterone (B1683101) levels. This guide provides a detailed cross-study comparison, focusing on the effects of different boron compounds, including boron citrate (B86180), on testosterone concentrations in human subjects. The following analysis is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of quantitative data, experimental methodologies, and proposed physiological mechanisms.
The impact of boron on testosterone regulation is a subject of ongoing scientific inquiry. While some studies suggest a significant increase in free testosterone levels following boron supplementation, others report no statistically significant changes in total testosterone. These discrepancies may be attributable to variations in the chemical form of boron administered, dosage, duration of supplementation, and the physiological status of the study participants.
Quantitative Data Summary
To facilitate a clear comparison of findings across various studies, the quantitative data on the effects of different boron supplements on serum testosterone levels are summarized in the table below. The presented data highlights the changes in both total and free testosterone, where reported.
| Study (Year) | Boron Form | Dosage | Duration | Participant Group | Key Findings on Testosterone Levels |
| Naghii et al. (2011)[1][2] | Sodium Tetraborate | 10 mg/day | 7 days | 8 healthy adult males | Free Testosterone: Increased significantly. Total Testosterone: No significant change reported. |
| Ferrando & Green (1993) | Boron Supplement | 2.5 mg/day | 7 weeks | 10 male bodybuilders | No significant effect on total or free testosterone compared to placebo.[3] |
| Nielsen et al. (1987) | Dietary Boron Repletion | 3 mg/day | 7 weeks | 13 postmenopausal women | Testosterone: Significantly increased.[4] |
| Unknown Study (Referenced in Examine.com)[5] | Boron (Aspartate, Citrate , Glycinate chelate) | 3 mg/day | 10 months | Athletic and sedentary women | This study focused on phosphorus levels, not testosterone.[5] |
| Naghii & Samman (1997) | Boron Supplement | 10 mg/day | 4 weeks | 18 healthy adult males | Trend towards increased total testosterone (11.4%), but not statistically significant.[5] |
Note: The study utilizing a mixed chelate including boron citrate did not assess testosterone levels, highlighting a gap in the current research landscape for this specific form.
Experimental Protocols
A critical evaluation of the cited studies necessitates a detailed understanding of their experimental designs. The methodologies employed in the key studies investigating the link between boron and testosterone are outlined below.
Naghii et al. (2011): A Study on Healthy Adult Males[1][2]
-
Study Design: This study involved eight healthy male volunteers. Blood samples were collected at baseline (Day 0), after a single dose (Day 1, with samples taken every 2 hours for 6 hours), and after one week of daily supplementation.
-
Supplementation: Participants ingested a capsule containing 10 mg of boron (as sodium tetraborate) with their breakfast daily for seven days.
-
Blood Collection and Analysis: Fasting blood samples were collected in the morning. Serum levels of free testosterone, total testosterone, estradiol (B170435) (E2), sex hormone-binding globulin (SHBG), and other biomarkers were measured. The specific assay used for testosterone measurement was not detailed in the available abstract.
Ferrando & Green (1993): A Placebo-Controlled Trial in Bodybuilders[3]
-
Study Design: A placebo-controlled study was conducted with nineteen male bodybuilders. Ten subjects received the boron supplement, and nine received a placebo for seven weeks.
-
Supplementation: The treatment group received a daily supplement of 2.5 mg of boron.
-
Measurements: Plasma total and free testosterone were measured at the beginning and end of the seven-week period. The study also assessed changes in lean body mass and strength.
Testosterone Measurement Methodologies
The accuracy of serum testosterone measurement is paramount in these studies. The two primary methods employed are immunoassays and mass spectrometry.
-
Radioimmunoassay (RIA): This is a competitive binding assay where radiolabeled testosterone (e.g., with Iodine-125) competes with the testosterone in the patient's sample for binding sites on a specific antibody.[6][7] The amount of radioactivity is inversely proportional to the concentration of testosterone in the sample.[6] Kits for testosterone RIA are commercially available and provide protocols for sample preparation, incubation, and measurement.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity, this method involves the chromatographic separation of testosterone from other serum components followed by mass spectrometric detection.[8][9] The sample preparation typically involves protein precipitation and liquid-liquid or solid-phase extraction.[8][10] Testosterone is then ionized and identified based on its unique mass-to-charge ratio.[8]
Proposed Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms through which boron influences testosterone levels are not fully elucidated. However, several hypotheses have been proposed based on existing evidence. Boron's role as a Lewis acid, allowing it to bind to hydroxyl groups, is central to many of these theories.[5]
A key proposed mechanism involves the reduction of Sex Hormone-Binding Globulin (SHBG) levels. SHBG binds to testosterone in the bloodstream, rendering it inactive. By decreasing SHBG, boron may increase the concentration of free, biologically active testosterone.[5][11]
Additionally, boron is thought to influence the metabolism of other steroid hormones and vitamin D. It may inhibit certain enzymatic activities in the steroidogenesis pathway, potentially leading to an increase in testosterone precursors or a decrease in its conversion to other hormones like estradiol.[4][12]
Below is a diagram illustrating the proposed signaling pathway for boron's effect on testosterone levels.
Caption: Proposed mechanism of boron's influence on testosterone.
The diagram above illustrates that boron supplementation may increase free testosterone levels by inhibiting SHBG and potentially modulating the activity of steroidogenic enzymes.
Conclusion
The existing body of research provides suggestive but not conclusive evidence for the testosterone-boosting effects of boron supplementation. While some studies, primarily with sodium tetraborate, have shown increases in free testosterone, the data for other forms, including this compound, is sparse. The variability in outcomes across studies underscores the need for further well-controlled clinical trials with larger sample sizes and standardized methodologies. Future research should focus on directly comparing the bioavailability and efficacy of different boron compounds, including this compound, and further elucidating the molecular pathways involved in its hormonal effects.
References
- 1. Comparative effects of daily and weekly boron supplementation on plasma steroid hormones and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. izotop.hu [izotop.hu]
- 7. alpco.com [alpco.com]
- 8. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Boron for Testosterone Boosts and Erectile Dysfunction: Does It Work? [healthline.com]
- 12. mdpi.com [mdpi.com]
Reproducibility of the effects of boron citrate on inflammatory markers like C-reactive protein
An objective examination of the experimental evidence surrounding the anti-inflammatory effects of boron citrate (B86180), with a comparative look at other boron forms and their influence on key biomarkers such as C-reactive protein.
Executive Summary
Boron, a trace mineral, has garnered increasing attention for its potential role in modulating the inflammatory response. Various forms of boron, including boron citrate and calcium fructoborate, have been investigated for their ability to reduce key inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This guide provides a comprehensive comparison of the available scientific evidence to assess the reproducibility of these effects, with a specific focus on this compound. While direct evidence for this compound is still emerging, preliminary studies and data from other boron compounds suggest a consistent anti-inflammatory potential. This document summarizes the quantitative data from relevant clinical trials, details the experimental protocols employed, and visualizes the proposed signaling pathways through which boron may exert its effects.
Comparative Analysis of Boron's Anti-Inflammatory Effects
The anti-inflammatory effects of boron have been observed across several studies, primarily focusing on the reduction of circulating inflammatory biomarkers. While research specifically on this compound is in its early stages, studies on other forms of boron, particularly calcium fructoborate, provide valuable insights into the potential efficacy of boron supplementation.
A pilot clinical trial investigating the effects of this compound (5 mg twice daily) in conjunction with oleoylethanolamide in COVID-19 patients observed a significant reduction in high-sensitivity C-reactive protein (hs-CRP) and interleukin-1β (IL-1β) concentrations[1]. However, the concurrent use of another active compound makes it challenging to isolate the precise contribution of this compound to these effects.
A more extensive body of research exists for calcium fructoborate. Multiple studies have reported its efficacy in reducing inflammatory markers. For instance, one study noted a significant decrease in CRP levels in supplemented groups, with reductions of up to 60.25% in one group[2]. Another trial found that supplementation with calcium fructoborate significantly reduced inflammatory markers like CRP and fibrinogen in participants with osteoarthritis[3].
The following table summarizes the quantitative findings from key studies on different forms of boron. It is important to note the variability in study design, participant populations, and boron dosages when comparing these results.
Table 1: Summary of Clinical Studies on Boron Supplementation and Inflammatory Markers
| Boron Form | Dosage | Study Population | Duration | Inflammatory Marker | Key Findings | Reference |
| This compound (with Oleoylethanolamide) | 10 mg/day | COVID-19 Patients | Not Specified | hs-CRP, IL-1β | Significant reduction in hs-CRP (p=0.031) and IL-1β (p=0.027) | |
| Boron (form not specified) | 10 mg/day | Healthy Males | 1 week | hs-CRP, TNF-α, IL-6 | ~50% decrease in hs-CRP, ~20% decrease in TNF-α, and a decrease in IL-6 from 1.55 to 0.87 pg/mL | |
| Calcium Fructoborate | 3 mg, 6 mg, or 12 mg/day | Osteoarthritis Patients | 15 days | CRP, Fibrinogen, ESR | Dose-dependent decrease in CRP, Fibrinogen, and ESR | [2] |
| Calcium Fructoborate | 6 mg or 12 mg/day | Osteoarthritis Patients | 8 weeks | Not specified | Highly positive effects on osteoarthritis symptoms, hypothesized to be due to anti-inflammatory effects | [2] |
It is noteworthy that a registered clinical trial is currently underway to specifically investigate the effects of 10 mg/day of this compound supplementation for 12 weeks on inflammatory biomarkers (CRP, TNF-α, IL-6, and IL-10) in obese patients.[4][5][6] The results of this study will be crucial in establishing the reproducible effects of this compound as a standalone supplement.
Experimental Protocols
The measurement of inflammatory markers is a critical component of assessing the efficacy of any anti-inflammatory agent. A standardized and reproducible methodology is essential for comparing results across different studies. The most common method for quantifying C-reactive protein and other cytokines is the Enzyme-Linked Immunosorbent Assay (ELISA).
Measurement of C-reactive Protein (CRP) by ELISA
Principle: The sandwich ELISA technique is a highly sensitive method for detecting and quantifying an antigen (in this case, CRP) in a sample. The assay involves the use of two antibodies that bind to different epitopes on the CRP molecule.
Protocol Outline:
-
Coating: A 96-well microplate is coated with a capture antibody specific for CRP. The plate is then washed to remove any unbound antibody.
-
Sample Incubation: Patient serum or plasma samples, along with a series of CRP standards of known concentrations, are added to the wells. If CRP is present in the sample, it will bind to the capture antibody. The plate is then washed to remove unbound sample components.
-
Detection Antibody Incubation: A detection antibody, also specific for CRP but labeled with an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells. This antibody binds to a different site on the captured CRP, forming a "sandwich". The plate is washed again to remove any unbound detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The intensity of the color is directly proportional to the concentration of CRP in the sample.
-
Quantification: A standard curve is generated by plotting the absorbance values of the known CRP standards against their concentrations. The concentration of CRP in the patient samples is then determined by interpolating their absorbance values on the standard curve.
The following diagram illustrates the general workflow for a sandwich ELISA protocol.
Proposed Signaling Pathways for Boron's Anti-Inflammatory Action
The precise molecular mechanisms underlying boron's anti-inflammatory effects are an active area of research. Current evidence suggests that boron may modulate key signaling pathways involved in the inflammatory cascade, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[7]
The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and other cytokines. In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals (e.g., lipopolysaccharide - LPS), a cascade of events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Research indicates that boron may inhibit this pathway, thereby reducing the production of inflammatory cytokines.[7] One proposed mechanism is that boron acts at a site upstream of the activation of cytokine genes within the NF-κB regulated pathway.[7]
The following diagram illustrates a proposed model of how boron may interfere with the NF-κB signaling pathway to exert its anti-inflammatory effects.
Conclusion and Future Directions
The available evidence suggests that boron supplementation has a reproducible, albeit modestly documented, effect on reducing key inflammatory markers, most notably C-reactive protein. While the majority of robust quantitative data comes from studies on calcium fructoborate, emerging research on this compound indicates a similar anti-inflammatory potential. The consistency of findings across different forms of boron strengthens the hypothesis that the boron element itself is the primary driver of these effects.
For researchers, scientists, and drug development professionals, the key takeaway is that boron, and specifically this compound, represents a promising area for the development of novel anti-inflammatory strategies. However, several critical questions remain to be addressed:
-
Reproducibility of this compound's Effects: The ongoing clinical trial on this compound in obese patients will be pivotal in confirming the reproducibility of its anti-inflammatory effects as a standalone agent.
-
Comparative Efficacy: Head-to-head clinical trials comparing the bioavailability and efficacy of this compound with other forms of boron, such as calcium fructoborate, are necessary to determine the optimal form for supplementation.
-
Mechanism of Action: Further research is needed to fully elucidate the precise molecular targets of boron within the NF-κB and other inflammatory signaling pathways.
References
- 1. Possible therapeutic effects of this compound and oleoylethanolamide supplementation in patients with COVID-19: A pilot randomized, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Effects of this compound supplementation on cardiometabolic factors, inflammatory biomarkers and anthropometric measures in obese patients: study protocol for a randomised, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound supplementation on cardiometabolic factors, inflammatory biomarkers and anthropometric measures in obese patients: study protocol for a randomised, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Publication : USDA ARS [ars.usda.gov]
A Head-to-Head Analysis of Boron Compounds in Wound Healing: From Established Salts to Novel Nanoparticles
An Objective Comparison for Researchers and Drug Development Professionals
The therapeutic potential of boron, a trace element vital for various biological processes, has garnered significant interest in the field of tissue regeneration and wound care.[1][2] Its multifaceted role in modulating inflammation, promoting cell proliferation, and exerting antimicrobial effects makes it a compelling candidate for advanced wound healing formulations.[3][4][5][6] This guide provides a head-to-head comparison of the wound healing properties of various boron compounds, including boric acid, sodium pentaborate, and emerging boron-based nanomaterials. While boron citrate (B86180) is marketed as a high-bioavailability supplement with purported benefits for wound healing, a comprehensive review of peer-reviewed literature reveals a notable absence of experimental data to substantiate these claims.[7][[“]] This analysis, therefore, focuses on compounds with available scientific evidence, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Comparative Efficacy of Boron Compounds: A Data-Driven Overview
Experimental studies, primarily utilizing in vitro cell culture and in vivo animal models, have demonstrated the regenerative capabilities of several boron compounds. A direct comparative study between boric acid (BA) and sodium pentaborate (NaB) revealed that while both significantly enhance dermal cell proliferation and migration, NaB exhibited superior antimicrobial properties and a greater inductive effect on growth factor expression.[7] More recent innovations include boron-based nanoparticles and bioactive glasses, which offer novel mechanisms such as targeted delivery and the neutralization of bacterial toxins.[3][5][9]
Table 1: In Vitro Performance of Boron Compounds
| Boron Compound | Cell Type | Assay | Key Quantitative Finding | Source |
| Boric Acid (1 mM) | Human Dermal Fibroblasts | Scratch Assay | ~100% wound closure at 12 hours | [10] |
| Sodium Pentaborate | Dermal Cells | Proliferation Assay | Showed greater inductive effects on gene and growth factor expression than Boric Acid | [7] |
| Boric Acid (3%) | Fibroblasts | Cell Culture | Significantly increased number of fibroblasts and collagen synthesis | [11] |
| Borophenylalanine (10 µM) | Human Dermal Fibroblasts | Scratch Assay | Significantly increased cell migration compared to control | [12] |
| hBN-ALA Nanoparticles | Human Dermal Fibroblasts | Cell Culture | Showed good regenerative properties and promising antimicrobial features | [4][[“]] |
Note: hBN-ALA refers to alpha-lipoic acid conjugated hexagonal boron nitride nanoparticles.
Table 2: In Vivo Wound Healing Performance in Animal Models
| Boron Compound | Animal Model | Key Quantitative Finding | Source |
| Sodium Pentaborate Gel | Diabetic Rats (Full-thickness wound) | Enhanced wound healing rate and histopathological scores | [7] |
| Boric Acid (3%) + NPWT | Human Clinical Trial (Traumatic open wounds) | Significantly increased angiogenesis and collagen synthesis compared to silver nitrate (B79036) control | [11] |
| Oral Borax + Topical Boric Acid | Rats (Full-thickness skin defect) | Highest wound healing scores (re-epithelialization, granulation, collagen) compared to oral or topical alone | [5][13] |
| Boron-containing Hydrogel | Diabetic Rats | Shrank wound areas faster than control group by day 8 | [13] |
Note: NPWT refers to Negative Pressure Wound Therapy.
The Case of Boron Citrate
This compound is a popular form of boron in dietary supplements, often cited for its high bioavailability.[7] Various commercial sources claim it promotes wound healing by supporting cell growth and repair, potentially through the regulation of messenger RNA (mRNA) related to tissue proteins.[7][[“]] Some preliminary research suggests that oral supplementation with this compound may have systemic anti-inflammatory and immune-modulating effects.[9][13]
However, there is a distinct lack of published, peer-reviewed experimental studies that specifically investigate the topical or systemic effects of this compound on wound healing. Consequently, no quantitative data from standard assays (e.g., wound closure rates, cell migration studies) is available to compare its efficacy directly with other boron compounds like boric acid or sodium pentaborate.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are outlined below.
In Vivo: Full-Thickness Excisional Wound Model in Diabetic Rats
This protocol is a standard for evaluating the efficacy of topical wound healing agents in a compromised healing environment.
-
Induction of Diabetes: Adult Wistar rats are administered a single intraperitoneal injection of streptozotocin (B1681764) (STZ) to induce diabetes, which is confirmed by monitoring blood glucose levels.
-
Wounding Procedure: After acclimatization, the dorsal skin is shaved and disinfected. A full-thickness excisional wound (typically 8-10 mm in diameter) is created using a sterile biopsy punch.
-
Treatment Application: The wound is topically treated with the formulated boron compound (e.g., a hydrogel containing sodium pentaborate) on a daily basis. A control group receives the vehicle (hydrogel base) only.
-
Wound Closure Analysis: The wound area is photographed at regular intervals (e.g., days 0, 4, 8, 12). The percentage of wound closure is calculated using image analysis software with the formula: [(Area_day0 - Area_dayN) / Area_day0] * 100.
-
Histopathological Evaluation: On the final day of the experiment, animals are euthanized, and wound tissue is excised. The tissue is fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin & Eosin and Masson's Trichrome) to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.
References
- 1. gigasnutrition.com [gigasnutrition.com]
- 2. Boron in wound healing: a comprehensive investigation of its diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Supplement Benefits and Uses | Wellness Hub [sg.iherb.com]
- 4. Boron: the Game Changings Benefits of Supplementation [ultimatehlth.com]
- 5. acikerisim.aku.edu.tr [acikerisim.aku.edu.tr]
- 6. wbcil.com [wbcil.com]
- 7. aor.ca [aor.ca]
- 8. consensus.app [consensus.app]
- 9. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2001035966A1 - Boron compounds and complexes as anti-inflammatory agents - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Boron in wound healing: a comprehensive investigation of its diverse mechanisms [frontiersin.org]
Validating the Neuroprotective Effects of Boron Compounds in Animal Models: A Comparative Guide
Introduction: The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Boron, a trace element, has garnered attention for its potential neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of boron compounds, primarily focusing on boric acid as a representative due to the limited availability of data on boron citrate (B86180) in current scientific literature. The data presented herein is derived from various animal models of neurodegeneration, offering insights for researchers, scientists, and professionals in drug development.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of boric acid has been evaluated in several preclinical studies, often demonstrating positive outcomes in mitigating neuronal damage and improving cognitive function. This section compares the effects of boric acid with other neuroprotective agents in different animal models of neurodegeneration.
Table 1: Comparison of Boric Acid and Other Neuroprotective Agents in a Rat Model of D-Galactose-Induced Aging
| Parameter | Control Group | D-Galactose (150 mg/kg/day) | Boric Acid (100 mg/kg/day) | D-Galactose + Boric Acid |
| Serum MDA (nmol/mL) | Lower | Higher (p<0.0169 vs Control) | Lower (p<0.0401 vs D-gal) | Lower (p<0.0111 vs D-gal) |
| Brain MDA (nmol/g tissue) | Lower | Higher (p<0.0001 vs Control) | Lower (p<0.0039 vs D-gal) | Lower (p<0.0001 vs D-gal) |
| Brain GSH (nmol/g tissue) | Higher | Lower (p<0.0276 vs Control) | Higher | Higher (p<0.0049 vs D-gal) |
| Novel Object Recognition Test (Short-Term Discrimination Index) | Higher | Lower (p<0.0466 vs Control) | Higher (p<0.0237 vs D-gal) | Increased |
| Morris Water Maze (Time to reach platform) | Shorter | Longer (p<0.0001 vs Control) | Shorter (p<0.0001 vs D-gal) | Shorter (p<0.0001 vs D-gal) |
| Data synthesized from a study on D-galactose-induced aging in rats[1][2]. MDA: Malondialdehyde (a marker of oxidative stress); GSH: Glutathione (B108866) (an antioxidant). P-values indicate statistical significance. |
Table 2: Neuroprotective Effects of Boron Compounds in an Aluminum-Induced Neurotoxicity Model in Rats
| Treatment Group | Brain SOD (U/mg protein) | Brain CAT (U/mg protein) | Brain GSH-Px (U/mg protein) | Brain MDA (nmol/mg protein) |
| Control | Higher | Higher | Higher | Lower |
| Aluminum (Al) | Decreased | Decreased | Decreased | Increased |
| Al + Boric Acid (3.26 mg/kg) | Increased vs Al | Increased vs Al | Increased vs Al | Decreased vs Al |
| Al + Borax (3.26 mg/kg) | Increased vs Al | Increased vs Al | Increased vs Al | Decreased vs Al |
| Al + Ulexite (3.26 mg/kg) | Increased vs Al | Increased vs Al | Increased vs Al | Decreased vs Al |
| Al + Colemanite (3.26 mg/kg) | Increased vs Al | Increased vs Al | Increased vs Al | Decreased vs Al |
| This table summarizes findings on the protective effects of various boron compounds against aluminum-induced oxidative stress in rat brains[3]. SOD: Superoxide (B77818) Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
1. D-Galactose-Induced Aging Model in Rats
-
Animal Model: Male Wistar albino rats (12 weeks old) were used.
-
Induction of Aging: D-galactose was administered subcutaneously at a dose of 150 mg/kg/day for 12 weeks to induce an experimental aging model[1][2].
-
Treatment: Boric acid was administered orally by gavage at a dose of 100 mg/kg/day for 12 weeks[1][2].
-
Behavioral Assessment: Cognitive functions were evaluated using the Novel Object Recognition Test (NORT) and the Morris Water Maze (MWM) test[1][2].
-
Biochemical Analysis: At the end of the experimental period, serum and brain tissue were collected to measure levels of malondialdehyde (MDA) and glutathione (GSH) as markers of oxidative stress[1][2].
2. Aluminum-Induced Neurotoxicity Model in Rats
-
Animal Model: Primary rat cortical neurons were used for in vitro studies, and rats were used for in vivo experiments.
-
Induction of Neurotoxicity: Aluminum chloride (AlCl₃) was used to induce neurotoxicity.
-
Treatment: Various boron compounds, including boric acid, borax, ulexite, and colemanite, were co-administered with aluminum to assess their protective effects[3].
-
Biochemical Analysis: The levels of oxidative stress markers such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and malondialdehyde (MDA) were measured in brain tissue[3].
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the D-galactose-induced aging model.
Caption: Proposed neuroprotective signaling pathway of boric acid.
References
Independent Verification of Analytical Methods for Boron Citrate Quantification: A Comparative Guide
This guide provides an objective comparison of common analytical methods for the quantification of boron citrate (B86180), tailored for researchers, scientists, and drug development professionals. The focus is on independent verification principles and performance data to aid in method selection and validation.
Introduction to Analytical Methods
The accurate quantification of boron, and by extension boron citrate, is crucial in various fields, including pharmaceutical development where it may be present as an active ingredient or a trace impurity. Several analytical techniques are available, each with distinct advantages and limitations. The most prevalent methods include spectrophotometry, inductively coupled plasma-optical emission spectrometry (ICP-OES), and inductively coupled plasma-mass spectrometry (ICP-MS). For specific applications, particularly in quality control of raw materials with high boron concentrations, titration methods are also employed.[1]
Spectrophotometric methods, such as the curcumin-based assay, are often favored for their simplicity and cost-effectiveness.[2][3] These colorimetric assays involve a reaction between boron and a complexing agent to produce a colored product that can be measured.[2][4] Plasma-source spectrometric methods like ICP-OES and ICP-MS offer higher sensitivity and the capability for multi-element analysis.[5] ICP-MS is recognized as the most sensitive technique currently available for boron quantification.[2] However, ICP-based methods can be susceptible to interferences and "memory effects," where boron adheres to the instrument's tubing, potentially leading to inaccurate results.[1] For the analysis of specific boronic compounds that may be present as impurities in drug substances, specialized techniques like gas chromatography-mass spectrometry (GC-MS) have been developed.[6]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and the desired throughput. The following table summarizes key performance parameters for the most common methods used for boron quantification.
| Parameter | Spectrophotometry (Curcumin Method) | ICP-OES | ICP-MS | Titration |
| Principle | Colorimetric reaction forming a rosocyanin complex.[7] | Emission of light from excited atoms in plasma.[5] | Mass-to-charge ratio separation of ions in plasma.[5] | Neutralization reaction with a standardized solution.[1] |
| Sensitivity | Moderate | Good | Excellent (LOD ~0.01 mg/L).[2] | Low (suited for high concentrations).[1] |
| Precision | Good (RSD of 0.028% reported in one study).[7] | High | High | High |
| Accuracy (% Recovery) | Good (86% reported in one study).[7] | High | High | High |
| Linearity (R²) | Excellent (R² of 0.9976 and 0.9995 reported).[7][8] | Excellent | Excellent | Not applicable |
| Interferences | Can be affected by oxidizing agents and other sample matrix components. | Spectral and matrix interferences. Iron is a known interferent for boron signal.[1] | Isobaric and polyatomic interferences. | Other acidic or basic components in the sample. |
| Advantages | Cost-effective, simple, readily available equipment.[2][3] | Multi-element capability, good sensitivity.[5] | Highest sensitivity, isotopic analysis possible.[5] | Fast and accurate for high concentration samples.[1] |
| Disadvantages | Lower sensitivity compared to ICP methods, potential for interferences.[5] | Susceptible to interferences, not ideal for trace analysis in some applications.[5] | Expensive equipment, "memory effects" can be problematic.[1] | Not suitable for trace analysis.[1] |
Experimental Protocols
Below are detailed methodologies for the curcumin-based spectrophotometric assay and a general workflow for ICP-based analysis, which should be validated for the specific sample matrix.
1. Spectrophotometric Quantification of Boron using the Curcumin (B1669340) Method
This protocol is adapted from established procedures for the colorimetric determination of boron.[2][7]
-
Materials and Reagents:
-
Boric acid standard solution (1000 ppm B)
-
Curcumin reagent
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Plastic labware (to avoid boron leaching from glassware)[2]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 10 ppm boron by diluting the 1000 ppm standard.
-
From the 10 ppm stock, prepare a series of standard solutions with concentrations ranging from 0.2 to 2.0 ppm.[7]
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume in a plastic volumetric flask.
-
Dilute the sample solution as necessary to bring the expected boron concentration into the linear range of the standard curve.
-
-
Analytical Procedure:
-
Pipette a known volume (e.g., 1 mL) of each standard solution and the sample solution into separate reaction vessels.
-
Add the curcumin reagent and acetic acid to each vessel and mix thoroughly.
-
Heat the mixture in a water bath to facilitate the reaction, which forms a red-colored rosocyanin complex.[7]
-
After cooling, add ethanol to dissolve the complex and bring the solution to a final volume.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 540-550 nm) using a UV-Vis spectrophotometer.[2][7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of boron in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the amount of this compound in the original sample based on the dilution factors.
-
2. General Workflow for Boron Quantification by ICP-OES/ICP-MS
This represents a typical workflow for analysis using plasma spectrometry.
-
Instrumentation and Parameters:
-
ICP-OES or ICP-MS instrument
-
Select appropriate boron emission lines (for ICP-OES) or isotopes (for ICP-MS) to minimize interferences.
-
-
Preparation of Standard Solutions:
-
Prepare a series of boron standard solutions from a certified reference material in a matrix that matches the sample solvent as closely as possible.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., deionized water).
-
For complex matrices, an acid digestion step may be necessary to liberate the boron.
-
Dilute the sample to a concentration within the linear dynamic range of the instrument.
-
-
Analytical Procedure:
-
Aspirate the blank, standard solutions, and sample solutions into the plasma.
-
Measure the emission intensity (ICP-OES) or ion counts (ICP-MS) for boron.
-
-
Data Analysis:
-
Generate a calibration curve from the responses of the standard solutions.
-
Quantify the boron concentration in the sample based on the calibration curve.
-
Visualizations
Caption: Workflow for independent verification of analytical methods.
Caption: Decision logic for selecting an appropriate analytical method.
References
- 1. Boron testing methods | U.S. Borax [borax.com]
- 2. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
A meta-analysis of clinical trials on the efficacy of different forms of boron supplements
A comprehensive review of clinical trials reveals varying degrees of efficacy for different forms of boron supplements in influencing inflammatory markers, hormone levels, and bone health. While a direct head-to-head meta-analysis comparing all available forms is limited, a synthesis of existing data provides valuable insights for researchers and drug development professionals.
Boron, a trace mineral, has garnered increasing attention for its potential therapeutic benefits. Clinical studies have explored its role in modulating the body's inflammatory response, regulating steroid hormones, and supporting bone metabolism. This guide provides a comparative analysis of the efficacy of different boron supplement forms based on available clinical trial data.
Comparative Efficacy of Boron Supplements
The most commonly studied forms of boron in clinical trials include sodium borate (B1201080), calcium fructoborate, and boron citrate. The following table summarizes the quantitative data on their efficacy across various physiological parameters.
| Boron Form | Dosage | Duration | Key Efficacy Outcomes |
| Sodium Borate | 3 mg/day | 49 days | - Vitamin D: Increased levels of 25-hydroxyvitamin D3 by a mean of 39% in individuals on a low boron diet.[1][2] |
| 6 mg/day | 60 days | - Vitamin D: Resulted in a 20% increase in Vitamin D levels in middle-aged women deficient in the vitamin.[1] | |
| 6 mg/day | Not Specified | - Osteoarthritis: 50% of subjects with osteoarthritis showed significant improvement compared to 10% in the placebo group.[2] | |
| Calcium Fructoborate | 1.5, 3, or 6 mg/day | 2 weeks | - Inflammatory Markers: Significantly reduced inflammatory markers like C-reactive protein (CRP) and fibrinogen in participants with osteoarthritis.[3] |
| 6 mg/day | 2 weeks | - Knee Discomfort: Significantly reduced knee discomfort in adults with self-reported knee issues.[3] | |
| 6 mg/day or 12 mg/day | 8 weeks | - Osteoarthritis: Reduced joint rigidity and the use of ibuprofen (B1674241) for pain, while increasing mobility and flexibility in patients with mild to severe osteoarthritis.[3] | |
| Boron (form not always specified) | 10 mg/day | 1 week | - Hormones: Significantly increased free testosterone (B1683101) and decreased estradiol (B170435) in healthy males.[2][4] Dihydrotestosterone, cortisol, and vitamin D levels were also elevated.[4] |
| 11.6 mg (acute supplementation) | 6 hours | - Inflammatory Markers: Significantly decreased high-sensitivity C-reactive protein (hsCRP) and tumor necrosis factor-alpha (TNF-α).[4] | |
| 3 mg/day | 10 months | - Bone Health: Significantly reduced serum phosphorus and increased serum magnesium in sedentary females, changes associated with increased bone mineral density.[3] |
Experimental Protocols
The methodologies employed in the cited clinical trials form the basis for understanding the efficacy of boron supplementation. Key experimental designs are outlined below.
Study on Hormonal and Inflammatory Response in Healthy Males
-
Objective: To determine the effects of acute and weekly boron supplementation on steroid hormones and inflammatory biomarkers.
-
Methodology: Eight healthy male volunteers participated in the study. On day 0, baseline blood samples were collected, and a placebo was ingested. On day 1, a capsule containing 10mg of boron was ingested after the initial blood draw, with subsequent blood collections every 2 hours for 6 hours. Participants continued to take a 10mg boron capsule daily for 7 days, with a final blood collection on day 7.[4]
-
Key Parameters Measured: Plasma boron, free testosterone, estradiol, dihydrotestosterone, cortisol, vitamin D, sex hormone-binding globulin (SHBG), hsCRP, and TNF-α.[4]
Osteoarthritis and Knee Discomfort Studies with Calcium Fructoborate
-
Objective: To evaluate the efficacy of calcium fructoborate in reducing symptoms of osteoarthritis and knee discomfort.
-
Methodology: These studies were typically double-blind, placebo-controlled trials. For instance, one study involved 60 adults with self-reported knee discomfort who received either 6 mg/day of boron as calcium fructoborate or a placebo for 2 weeks.[3] Another trial with 60 participants with osteoarthritis assessed the impact of 1.5, 3, or 6 mg/day of boron as calcium fructoborate on inflammatory markers over 2 weeks.[3]
-
Key Parameters Measured: Knee discomfort scores, inflammatory markers (C-reactive protein, fibrinogen), joint rigidity, mobility, and use of pain medication.[3]
Visualizing the Clinical Trial Workflow
To understand the logical flow of a typical clinical trial for boron supplementation, the following diagram illustrates the key stages from participant selection to final data analysis and reporting.
Caption: Generalized workflow of a randomized controlled trial for boron supplementation.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms are still under investigation, boron is believed to exert its effects through several pathways. It appears to influence the metabolism of steroid hormones, including vitamin D, testosterone, and estrogen, potentially through hydroxylation reactions.[5] Its anti-inflammatory effects may be mediated by the downregulation of inflammatory cytokines like TNF-α and C-reactive protein.[2] Furthermore, boron plays a role in bone health by affecting the metabolism of calcium and magnesium.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Comparative effects of daily and weekly boron supplementation on plasma steroid hormones and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
Safety Operating Guide
Proper Disposal of Boron Citrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of boron citrate (B86180) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with general laboratory waste regulations.
Immediate Safety and Logistical Information
Boron citrate is not classified as a hazardous waste under the Federal Resource Conservation and Recovery Act (RCRA).[1] However, it is crucial to handle and dispose of it with care to minimize environmental impact and ensure workplace safety. Disposal must always be in accordance with local, state, and federal regulations.[2] For spills, the material should be contained with an inert absorbent material like sand or vermiculite, and then collected into a suitable container for disposal.[2][3] It is recommended to contact a licensed professional waste disposal service for final disposal.[2][4]
Data Presentation
While specific quantitative disposal limits for this compound are not federally mandated, the pH of the waste solution is a critical parameter for safe disposal.
| Parameter | Value/Range | Source |
| pH (5% solution) | 5 - 8 | [5] |
| pH (aqueous solution) | Slightly acidic | [6] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines a recommended procedure for the disposal of aqueous solutions and solid residues of this compound.
Materials
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated chemical waste container, properly labeled.
-
pH indicator strips or a calibrated pH meter.
-
Dilute acid (e.g., 1M Hydrochloric Acid) or dilute base (e.g., 1M Sodium Hydroxide) for neutralization.
-
Inert absorbent material (e.g., sand, vermiculite) for solid waste.
-
Scoop or shovel for solid waste collection.
-
Sealed, labeled container for solid waste.
Procedure for Aqueous this compound Solutions
-
Segregation and Labeling :
-
Collect all aqueous waste containing this compound in a designated, leak-proof container.
-
The container must be clearly labeled with "this compound Waste," the approximate concentration, and the date of accumulation.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]
-
-
Neutralization :
-
Work in a well-ventilated area, preferably a fume hood.
-
Measure the pH of the this compound solution using a pH strip or meter. While generally having a pH between 5 and 8, verification is essential.[5]
-
If the pH is outside the neutral range of 6-9, adjust it by slowly adding a dilute acid or base.
-
For acidic solutions (pH < 6), add dilute sodium hydroxide (B78521) dropwise while stirring.
-
For basic solutions (pH > 9), add dilute hydrochloric acid dropwise while stirring.
-
-
Continuously monitor the pH during neutralization. Be cautious as neutralization reactions can generate heat.
-
-
Final Disposal :
-
Once the solution is neutralized (pH 6-9), securely cap the waste container.
-
Store the container in a designated satellite accumulation area.[7]
-
Arrange for pickup and disposal by a licensed professional waste disposal service.[2][4]
-
Do not pour this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department for non-hazardous, neutralized solutions.
-
Procedure for Solid this compound Waste and Contaminated Materials
-
Collection :
-
Carefully sweep or scoop solid this compound to avoid creating dust.[3]
-
Place the solid waste into a sealed, durable container.
-
Collect any materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves) in a separate, clearly labeled solid waste container.
-
-
Labeling and Storage :
-
Label the container with "Solid this compound Waste" and the date.
-
Store the container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal :
-
Arrange for disposal through your institution's hazardous waste management program or a licensed waste disposal contractor.
-
Mandatory Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. purdue.edu [purdue.edu]
- 3. fishersci.com [fishersci.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. nutrivitashop.com [nutrivitashop.com]
- 6. This compound: Benefits, Uses, Dosage, Side Effects & Scientific Research – Expert Guide [eleph-citrics.com]
- 7. WO2010148635A1 - Method for neutralizing citric acid - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Boron Citrate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Boron citrate (B86180), offering procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling Boron citrate, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.[1][2][3][4]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[5] |
| Eye and Face Protection | Safety goggles and/or face shield | Chemical splash goggles that meet recognized standards (e.g., ANSI Z87.1) are required. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[1][4] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.[4][5] |
| Respiratory Protection | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for solids) may be required.[2][4] |
Hazard Identification and Safety Precautions
This compound is classified as a substance that may damage fertility or the unborn child.[2][3][6][7] It is also a combustible dust, which can form explosive mixtures with air.[1][3][6]
| Hazard | Precautionary Statement |
| Health Hazard | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[1][2][3][6][7] |
| Fire and Explosion Hazard | Keep away from heat, sparks, and flame. Prevent dust accumulations to minimize explosion hazards. All equipment used when handling the product must be grounded.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe working environment.
-
Preparation :
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[2][3][6][7]
-
Ensure that a proper eyewash station and safety shower are readily accessible.[7]
-
Put on all required PPE as detailed in the table above.
-
Ensure a chemical fume hood is operational and prepare the workspace within the hood.
-
-
Handling :
-
In Case of a Spill :
-
For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container without creating dust.[2]
-
Cover with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[2]
-
Finish cleaning by spreading water on the contaminated surface and dispose of according to legal authority requirements.[2]
-
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2] |
| Eye Contact | Flush eyes with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Get medical attention if irritation occurs or persists.[1][6] |
| Ingestion | Do NOT induce vomiting without medical advice. Never give anything by mouth to an unconscious person. Consult a physician if necessary.[1][2][3] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation :
-
Solid Waste : Any unused this compound, as well as contaminated items like gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal :
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound SDS MSDS of Manufacturers [anmol.org]
- 3. wbcil.com [wbcil.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.accentuate.io [cdn.accentuate.io]
- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
